buta-1,3-diene-1-sulfonyl fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5FO2S |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
buta-1,3-diene-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h2-4H,1H2 |
InChI Key |
AIIIUATWZPUYHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CS(=O)(=O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Buta-1,3-diene-1-sulfonyl Fluoride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of buta-1,3-diene-1-sulfonyl fluoride and its derivatives. This class of compounds, featuring a conjugated diene system attached to a reactive sulfonyl fluoride moiety, has garnered interest in medicinal chemistry due to its potential as a covalent inhibitor for various biological targets.
Core Chemical Properties
This compound is a conjugated system where the electron-withdrawing sulfonyl fluoride group influences the electronic properties of the diene. While experimental data for the unsubstituted parent compound is limited in publicly available literature, the properties can be inferred from synthesized derivatives. The PubChem database lists a record for (1Z)-buta-1,3-diene-1-sulfonyl fluoride with the molecular formula C4H5FO2S, but provides only predicted data.
Table 1: Predicted Physicochemical Properties for (1Z)-buta-1,3-diene-1-sulfonyl fluoride
| Property | Value | Source |
| Molecular Formula | C4H5FO2S | PubChem |
| Molecular Weight | 136.15 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 135.9994 | PubChem |
| Monoisotopic Mass | 135.9994 | PubChem |
| Topological Polar Surface Area | 42.5 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 213 | PubChem |
Synthesis of 1,3-Dienylsulfonyl Fluorides: An Experimental Protocol
A general and efficient method for the synthesis of 1,3-dienylsulfonyl fluorides has been developed, proceeding through the dehalogenation of α-halo-1,3-dienylsulfonyl fluorides. This protocol offers high chemo- and stereoselectivity.
General Procedure for the Synthesis of 1,3-Dienylsulfonyl Fluorides
To a solution of the corresponding α-halo-1,3-dienylsulfonyl fluoride (0.2 mmol) in acetic acid (2.0 mL) is added zinc powder (2.0 mmol). The resulting mixture is then stirred at room temperature for 2 hours. Upon completion of the reaction, the mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 1,3-dienylsulfonyl fluoride.
Caption: Synthetic workflow for 1,3-dienylsulfonyl fluorides.
Spectroscopic Data for a Representative Derivative: (E)-4-phenylthis compound
The following data corresponds to a synthesized derivative and provides a reference for the characterization of this class of compounds.
Table 2: Spectroscopic Data for (E)-4-phenylthis compound
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 – 7.45 (m, 2H), 7.44 – 7.37 (m, 3H), 7.34 (dd, J = 15.2, 11.2 Hz, 1H), 7.02 (d, J = 15.2 Hz, 1H), 6.95 (dd, J = 17.6, 11.2 Hz, 1H), 6.42 (dd, J = 17.6, 1.2 Hz, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 143.9, 137.5, 135.2, 130.8, 129.1, 127.8, 126.9, 122.3. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ 45.6. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₀H₉FO₂S [M+H]⁺: 213.0380, Found: 213.0383. |
Reactivity and Chemical Properties
The sulfonyl fluoride group is a highly versatile functional group. It is relatively stable to hydrolysis under physiological conditions but can be activated to react with nucleophiles. This "tunable" reactivity makes sulfonyl fluorides attractive as covalent warheads in drug design. The conjugated diene system can participate in various cycloaddition reactions, such as the Diels-Alder reaction, and can also be subject to nucleophilic attack.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential of dienylsulfonyl fluorides as inhibitors of enzymes implicated in human diseases.
Telomerase Inhibition
A notable derivative, (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)this compound, has been identified as a potent inhibitor of telomerase.[1][2][3] Telomerase is an enzyme that is overactive in the vast majority of cancer cells and plays a crucial role in their immortalization.[1] Inhibition of telomerase is therefore a promising strategy for cancer therapy.[1]
Table 3: In Vitro Anticancer and Telomerase Inhibitory Activity
| Compound | Cell Line | IC₅₀ (µM) |
| (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)this compound | A375 (Melanoma) | 1.58[1][2][3] |
| MDA-MB-231 (Breast Cancer) | 3.22[1][2][3] | |
| Telomerase Inhibition | 0.71–0.97[1][2][3] |
The proposed mechanism of action involves the sulfonyl fluoride moiety acting as a covalent warhead, targeting key residues within the active site of the human telomerase reverse transcriptase (hTERT) subunit.[1]
Caption: Proposed mechanism of telomerase inhibition.
Butyrylcholinesterase (BuChE) Inhibition
Derivatives of 1,3-dienylsulfonyl fluoride have also been investigated as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[4][5] Certain δ-aryl-α-halo-1,3-dienylsulfonyl fluorides have shown potent and selective inhibition of BuChE.[5] The sulfonyl fluoride group is thought to form a covalent bond with the serine residue in the active site of the enzyme.[4]
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their synthesis is achievable through robust chemical methods, and their unique chemical properties, particularly the tunable reactivity of the sulfonyl fluoride group, make them ideal candidates for the design of covalent inhibitors. The demonstrated activity against telomerase and butyrylcholinesterase highlights their potential in oncology and neurodegenerative disease research. Further exploration of the structure-activity relationships and in vivo efficacy of this compound class is warranted.
References
- 1. Ethenesulfonyl fluoride derivatives as telomerase inhibitors: structure-based design, SAR, and anticancer evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethenesulfonyl fluoride derivatives as telomerase inhibitors: structure-based design, SAR, and anticancer evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
Technical Whitepaper: Buta-1,3-diene-1-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of buta-1,3-diene-1-sulfonyl fluoride, a molecule of interest in the field of chemical biology and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information on its chemical identity, and provides representative experimental protocols and conceptual frameworks based on the well-established chemistry of related sulfonyl fluorides. The focus is on the synthesis, reactivity, and potential applications of this class of compounds as covalent modifiers of biological targets, a strategy of growing importance in modern drug development.
Chemical Identity and Properties
This compound is a conjugated dienyl sulfonyl fluoride. The confirmed Chemical Abstracts Service (CAS) number for this compound is 1937242-86-8 [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1937242-86-8 | BLD Pharm[1] |
| Molecular Formula | C₄H₅FO₂S | PubChem |
| Molecular Weight | 136.15 g/mol | Sigma-Aldrich[2] |
| Canonical SMILES | C=CC=CS(=O)(=O)F | PubChem |
| InChI Key | AIIIUATWZPUYHX-ARJAWSKDSA-N | PubChem |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not described in the available literature, its synthesis can be conceptualized based on established methods for the preparation of vinyl and alkenyl sulfonyl fluorides.
Conceptual Synthetic Pathway
The synthesis of vinyl sulfonyl fluorides often involves the introduction of the sulfonyl fluoride moiety and subsequent formation of the alkene. One plausible approach could involve the use of a suitable C4 building block and a fluorosulfonylating agent. Recent advancements in the synthesis of alkenyl sulfonyl fluorides include copper-catalyzed additions to alkenes and electrochemical methods for radical fluorosulfonylation of vinyl triflates.[3][4]
A potential synthetic workflow is outlined below. This is a generalized representation and would require optimization for the specific target molecule.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: General Synthesis of a β-Substituted Vinyl Sulfonyl Fluoride
The following is a representative protocol for the synthesis of a related class of compounds, β-sulfanyl vinyl sulfonyl fluorides, which can be adapted for synthetic exploration.[5][6]
Materials:
-
2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) (1.0 mmol, 1.0 equiv.)
-
Thiol (e.g., thiophenol) (1.2 mmol, 1.2 equiv.)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of the thiol in acetonitrile, add 2-bromoprop-2-ene-1-sulfonyl fluoride.
-
Add triethylamine to the reaction mixture.
-
Stir the reaction at room temperature and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-sulfanyl vinyl sulfonyl fluoride.
Characterization
The structure of the synthesized compound would be confirmed using standard analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Proton environment | Signals corresponding to the vinyl protons of the butadiene backbone. |
| ¹³C NMR | Carbon skeleton | Signals for the four sp² hybridized carbons. |
| ¹⁹F NMR | Fluorine presence and environment | A characteristic signal for the sulfonyl fluoride group.[7][8][9][10] |
| FT-IR | Functional groups | Characteristic stretches for S=O (sulfonyl) and C=C (alkene). |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the exact mass of the compound. |
Reactivity and Mechanism of Action: The Role of SuFEx Chemistry
This compound belongs to a class of compounds utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click chemistry reactions.[2][11][12][13][14][15] Sulfonyl fluorides are notable for their unique balance of stability and reactivity.[16] While generally stable, the sulfur atom is electrophilic and can react with nucleophiles under specific conditions.
Covalent Modification of Proteins
In the context of drug discovery, sulfonyl fluorides are employed as "warheads" for the covalent modification of proteins.[16][17] This involves the formation of a stable covalent bond between the sulfonyl group and a nucleophilic amino acid residue on the target protein, such as lysine, tyrosine, serine, or histidine.[17][18]
Caption: Mechanism of covalent protein inhibition by a sulfonyl fluoride warhead.
The conjugated diene system in this compound may also participate in Michael-type addition reactions, offering additional avenues for covalent modification or further chemical derivatization.
Application in Drug Discovery
The ability of sulfonyl fluorides to form stable covalent bonds with their protein targets makes them attractive for the development of potent and selective inhibitors. Covalent inhibitors can offer several advantages, including prolonged duration of action and high potency.
Experimental Protocol: Assessing Covalent Inhibition
A common method to determine the kinetic parameters of a covalent inhibitor is through an incubation time-dependent IC₅₀ assay.[19][20][21][22][23]
Objective: To determine the rate of inactivation (k_inact) and the inhibition constant (K_I) of a covalent inhibitor.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound (inhibitor)
-
Assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, pre-incubate the enzyme with the different concentrations of the inhibitor for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction progress over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
For each pre-incubation time, calculate the IC₅₀ value, which is the concentration of inhibitor required to achieve 50% inhibition.
-
Plot the IC₅₀ values as a function of the pre-incubation time.
-
The data can then be fitted to a kinetic model to determine k_inact and K_I.
Table 3: Representative Data from a Covalent Inhibition Assay
| Pre-incubation Time (min) | IC₅₀ (µM) |
| 0 | 50.0 |
| 5 | 25.0 |
| 15 | 10.0 |
| 30 | 5.0 |
| 60 | 2.5 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the reactivity of sulfonyl fluorides and the properties of related butadienes, appropriate safety precautions should be taken.
-
Handling: Should be handled in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[24]
-
Toxicity: The toxicological properties have not been fully investigated. Compounds of this class may be harmful if swallowed, cause skin irritation, and serious eye irritation.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a potentially valuable chemical tool for the development of covalent inhibitors in drug discovery. Its structure combines the features of a conjugated diene with the SuFEx-active sulfonyl fluoride moiety. While specific experimental data for this compound remains to be published, the well-documented chemistry of related sulfonyl fluorides provides a strong foundation for its synthesis, characterization, and application in the covalent modification of biological targets. Further research into this and similar molecules is warranted to explore their full potential in medicinal chemistry and chemical biology.
References
- 1. 1937242-86-8|this compound|BLD Pharm [bldpharm.com]
- 2. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. 19F Solid-state NMR characterization of pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. research.monash.edu [research.monash.edu]
- 13. The growing applications of SuFEx click chemistry - CSHL Scientific Digital Repository [repository.cshl.edu]
- 14. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 17. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 24. magnaflux.com [magnaflux.com]
An In-depth Technical Guide on the Molecular Structure of buta-1,3-diene-1-sulfonyl fluoride
To our valued researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive technical guide on the molecular structure of buta-1,3-diene-1-sulfonyl fluoride. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of detailed experimental or computational data specifically for this molecule. While general information about the related compounds, buta-1,3-diene and various sulfonyl fluorides, is abundant, specific structural parameters such as bond lengths, bond angles, and dihedral angles for this compound are not documented.
This guide will, therefore, outline the expected structural features based on the known properties of its constituent functional groups and provide a framework for the type of data required for a complete analysis.
Predicted Molecular Structure and Isomerism
This compound consists of a conjugated diene system attached to a sulfonyl fluoride group. The presence of the C=C double bonds and the C-C single bond in the butadiene backbone, as well as the stereochemistry at the C1=C2 double bond, allows for several potential isomers.
-
Geometric Isomerism: The substitution at the C1 position of the butadiene chain results in the possibility of (E) and (Z) isomers. The PubChem database lists the (1Z) isomer, indicating that this form has been synthesized or is commercially available.
-
Conformational Isomerism: Rotation around the C2-C3 single bond in the butadiene backbone leads to different conformers. The two primary planar conformations are s-trans (dihedral angle of 180°) and s-cis (dihedral angle of 0°). Generally, the s-trans conformer is more stable due to reduced steric hindrance. The presence of the bulky sulfonyl fluoride group at the C1 position is expected to further favor the s-trans conformation. Non-planar gauche conformers are also possible.
Required Experimental and Computational Data
A complete understanding of the molecular structure of this compound would necessitate the following quantitative data, which is currently unavailable in the public domain:
Geometric Parameters
Detailed bond lengths, bond angles, and dihedral angles for all stable conformers of both (E) and (Z) isomers are required. This data is typically obtained through:
-
Gas-phase Electron Diffraction (GED): This experimental technique provides information about the molecular geometry in the gas phase, free from intermolecular interactions.
-
Microwave Spectroscopy: This high-resolution technique can determine the rotational constants of a molecule, from which precise molecular geometries can be derived for different conformers.
-
X-ray Crystallography: If the compound can be crystallized, this method provides highly accurate atomic coordinates in the solid state.
-
Computational Chemistry: High-level ab initio or Density Functional Theory (DFT) calculations can provide optimized geometries, relative energies of different isomers and conformers, and predicted spectroscopic properties.
Table 1: Hypothetical Data Structure for Geometric Parameters of (1Z)-buta-1,3-diene-1-sulfonyl fluoride (s-trans conformer)
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | C1=C2 | Data Needed |
| C2-C3 | Data Needed | |
| C3=C4 | Data Needed | |
| C1-S | Data Needed | |
| S=O1 | Data Needed | |
| S=O2 | Data Needed | |
| S-F | Data Needed | |
| Bond Angles | ∠C1=C2-C3 | Data Needed |
| ∠C2-C3=C4 | Data Needed | |
| ∠C2-C1-S | Data Needed | |
| ∠C1-S=O1 | Data Needed | |
| ∠O1-S-O2 | Data Needed | |
| ∠C1-S-F | Data Needed | |
| Dihedral Angles | ∠C1=C2-C3=C4 | Data Needed |
| ∠C2-C1-S-O1 | Data Needed |
Spectroscopic Data
Spectroscopic data is crucial for confirming the structure and understanding the electronic environment of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR chemical shifts and coupling constants would provide valuable information about the connectivity and electronic structure of the different isomers.
-
Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies would help in identifying the functional groups and could be used in conjunction with computational methods to confirm the presence of different conformers.
-
Rotational Spectroscopy: As mentioned earlier, this can provide precise structural information.
Experimental Protocols
To obtain the necessary data, the following experimental protocols would be required:
-
Synthesis: A documented and reproducible synthesis of both (E) and (Z) isomers of this compound would be the first step.
-
Gas-phase Electron Diffraction Protocol: A sample of the purified compound would be vaporized and a beam of high-energy electrons would be diffracted by the gas-phase molecules. The resulting diffraction pattern would be analyzed to determine the molecular geometry.
-
Microwave Spectroscopy Protocol: The gaseous sample would be introduced into a microwave spectrometer, and the absorption of microwave radiation at specific frequencies would be measured to determine the rotational constants.
-
Computational Protocol: A series of calculations using methods like DFT (e.g., B3LYP functional) with appropriate basis sets (e.g., 6-311+G(d,p)) would be performed to optimize the geometries of all possible isomers and conformers, calculate their relative energies, and predict their vibrational frequencies and NMR chemical shifts.
Visualization of Conformational Isomerism
Without concrete data on the energy barriers, a precise diagram of the isomerization pathways cannot be generated. However, a conceptual logical relationship between the potential conformers can be visualized.
Caption: Conceptual relationship between isomers and conformers.
Conclusion
While a definitive, data-rich guide on the molecular structure of this compound cannot be provided at this time due to the absence of published research, this document has outlined the key structural features and the necessary experimental and computational work required for a thorough characterization. We encourage researchers in the field to pursue studies that will generate this valuable data, which will be crucial for its potential applications in drug development and materials science.
Spectroscopic Profile of Buta-1,3-diene-1-sulfonyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for buta-1,3-diene-1-sulfonyl fluoride (C₄H₅FO₂S). Due to the limited availability of experimental data in public databases, this document focuses on predicted mass spectrometry data and outlines general experimental protocols for the spectroscopic analysis of similar compounds.
Data Presentation
Predicted Mass Spectrometry Data for (1Z)-buta-1,3-diene-1-sulfonyl fluoride
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of (1Z)-buta-1,3-diene-1-sulfonyl fluoride, providing insights into the molecule's shape and size in the gas phase. These values are calculated and may differ from experimental results.
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 137.00672 | 120.8 |
| [M+Na]⁺ | 158.98866 | 130.4 |
| [M-H]⁻ | 134.99216 | 120.6 |
| [M+NH₄]⁺ | 154.03326 | 143.2 |
| [M+K]⁺ | 174.96260 | 128.0 |
| [M+H-H₂O]⁺ | 118.99670 | 116.1 |
| [M+HCOO]⁻ | 180.99764 | 138.4 |
| [M+CH₃COO]⁻ | 195.01329 | 167.7 |
| [M+Na-2H]⁻ | 156.97411 | 125.4 |
| [M]⁺ | 135.99889 | 121.7 |
| [M]⁻ | 135.99999 | 121.7 |
Data Source: PubChem. Predicted using CCSbase.[1]
Experimental Protocols
The following sections describe generalized experimental methodologies for obtaining NMR, IR, and MS data for sulfonyl fluorides and related organic compounds. These protocols are based on standard laboratory practices and can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring NMR spectra of sulfonyl fluorides is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR: Record the proton NMR spectrum. Chemical shifts are typically reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
-
¹³C NMR: Record the carbon-13 NMR spectrum.
-
¹⁹F NMR: For fluorine-containing compounds, record the fluorine-19 NMR spectrum. An external or internal reference standard like CFCl₃ is used.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. A general protocol is:
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. For volatile liquids, a gas-phase spectrum can be obtained.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., C=C, S=O, C-F).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. A general procedure for a solid or liquid sample is:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Ionization: Ionize the sample molecules.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition analysis, HRMS is employed.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Navigating the Chemistry of Buta-1,3-diene-1-sulfonyl Fluoride: A Technical Guide to Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific compound buta-1,3-diene-1-sulfonyl fluoride is limited. This guide has been compiled by extrapolating data from analogous compounds, including sulfonyl fluorides, conjugated dienes, and related alkenyl sulfonyl fluorides, to provide a comprehensive overview of its expected stability, handling, and reactivity. All recommendations should be validated by laboratory experimentation.
Introduction
This compound is a molecule of significant interest, combining the versatile reactivity of a conjugated diene with the unique electrophilic properties of a sulfonyl fluoride. This combination presents opportunities for its use as a versatile building block in organic synthesis, particularly in the realm of drug discovery and chemical biology where the sulfonyl fluoride moiety has gained prominence as a covalent warhead.[1] The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm has highlighted the utility of sulfonyl fluorides due to their remarkable balance of stability and reactivity.[2][3] This guide aims to provide a detailed technical overview of the anticipated stability and handling considerations for this compound, drawing upon the known chemistry of its constituent functional groups.
Predicted Stability Profile
The stability of this compound is governed by the interplay of its two key functional components: the sulfonyl fluoride group and the buta-1,3-diene system.
General Stability of Sulfonyl Fluorides:
Sulfonyl fluorides are generally characterized by their high thermodynamic stability.[2] They are resistant to hydrolysis under physiological conditions, reduction, and thermolysis.[1][2] This inertness is a key feature that makes them attractive for applications in complex biological systems. However, their reactivity can be "unleashed" under specific conditions, allowing for selective reactions.[3]
Stability Considerations for the Buta-1,3-diene Core:
The conjugated diene system introduces specific stability challenges. Buta-1,3-diene itself is known to be highly flammable and prone to polymerization.[4][5] It can also form explosive peroxides upon exposure to air.[4] These inherent properties of the diene core must be carefully managed when handling this compound.
Table 1: Predicted Stability of this compound
| Condition | Predicted Stability | Notes |
| Hydrolysis (neutral pH) | High | The sulfonyl fluoride group is generally stable to hydrolysis at neutral pH.[1] |
| Aqueous (acidic/basic pH) | Moderate to Low | Stability is expected to decrease under strong acidic or basic conditions. The diene may be susceptible to acid-catalyzed polymerization. |
| Thermolysis | High (for S-F bond) | The S-F bond is thermodynamically stable.[2] However, the diene moiety may undergo thermal polymerization or decomposition at elevated temperatures. |
| Oxidation | Moderate to Low | The diene system is susceptible to oxidation, potentially leading to peroxide formation. |
| Reduction | High (for S-F bond) | The sulfonyl fluoride group is resistant to reduction.[2] |
| Light | Moderate | Conjugated dienes can be sensitive to UV light, which may initiate polymerization. |
| Air | Low | Prone to peroxide formation and polymerization upon exposure to oxygen.[4] |
Recommended Handling and Storage Protocols
Given the predicted reactivity, stringent handling and storage procedures are essential to maintain the integrity of this compound and ensure laboratory safety.
General Handling
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization and peroxide formation.[6]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., butyl rubber), should be worn.[6][7]
-
Ventilation: Work should be conducted in a well-ventilated fume hood.[6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][8]
-
Static Discharge: Take precautionary measures against static discharges.[6]
Storage
-
Inhibitor: The addition of a polymerization inhibitor (e.g., 4-tert-butylcatechol) is strongly recommended for long-term storage, analogous to the storage of buta-1,3-diene.[4]
-
Temperature: Store in a cool, dry, and dark place. Refrigeration is advisable.
-
Container: Use a tightly sealed container, purged with an inert gas.
-
Peroxide Testing: Periodically test for the presence of peroxides, especially before use in reactions.[4]
Predicted Reactivity and Synthetic Utility
The dual functionality of this compound makes it a potentially valuable reagent in organic synthesis.
Electrophilicity of the Sulfonyl Fluoride:
The sulfonyl fluoride group is a potent electrophile, capable of participating in SuFEx click chemistry.[2] It is expected to react with a range of nucleophiles, including phenols, amines, and alcohols, under appropriate catalytic conditions to form stable sulfonates and sulfonamides.[1][3]
Reactivity of the Conjugated Diene:
The buta-1,3-diene system is anticipated to undergo a variety of reactions characteristic of conjugated dienes:
-
Diels-Alder Reactions: The diene can act as a diene in [4+2] cycloaddition reactions with various dienophiles.
-
Michael Additions: The conjugated system makes the molecule a potential Michael acceptor, particularly with the electron-withdrawing sulfonyl fluoride group enhancing the electrophilicity of the double bond.[3][9]
Table 2: Predicted Reactivity of this compound
| Reaction Type | Reactivity | Potential Products |
| SuFEx with Phenols/Amines | High (with catalyst) | Aryl sulfonates, Sulfonamides |
| Diels-Alder Cycloaddition | High | Cyclohexene derivatives |
| Michael Addition | Moderate to High | 1,4-addition products |
| Polymerization | High (radical or thermal) | Polydienes |
| Halogenation | High | Dihalo- and tetrahalo-butane derivatives |
Experimental Protocols (Generalized)
Due to the absence of specific literature protocols for this compound, the following are generalized procedures based on the handling of related reactive compounds.
General Protocol for a Reaction with this compound
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (argon or nitrogen).
-
Reagent Addition: Add the solvent and other reagents to the reaction flask via syringe or cannula.
-
Addition of this compound: If stored with an inhibitor, consider passing it through a short column of activated alumina to remove the inhibitor immediately before use. Add the diene dropwise to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, NMR).
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution) and extract the product with a suitable organic solvent.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or distillation under reduced pressure.
Protocol for Removal of Polymerization Inhibitor
-
Prepare a short column packed with activated basic alumina.
-
Under an inert atmosphere, add the this compound (containing inhibitor) to the top of the column.
-
Elute the inhibitor-free compound with a minimal amount of a dry, inert solvent (e.g., hexane or dichloromethane).
-
Use the freshly purified material immediately.
Visualizing Reactivity and Workflows
Diagram 1: Predicted Reactivity Pathways
Caption: Predicted reactivity pathways for this compound.
Diagram 2: General Experimental Workflow for Handling
Caption: General workflow for handling and using this compound.
Conclusion
This compound represents a promising, albeit challenging, synthetic building block. Its stability and reactivity are a composite of the robust sulfonyl fluoride moiety and the reactive conjugated diene system. Careful handling, including the use of an inert atmosphere and polymerization inhibitors, is paramount for its successful application. The potential for this molecule to engage in both SuFEx chemistry and classical diene reactions opens up a wide array of possibilities for the synthesis of novel chemical entities for drug discovery and materials science. Further experimental investigation is necessary to fully elucidate the specific properties and optimal handling conditions for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Butadiene | C4H6 | CID 7845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buta-1,3-diene [essentialchemicalindustry.org]
- 6. produkte.linde-gas.at [produkte.linde-gas.at]
- 7. hip-petrohemija.com [hip-petrohemija.com]
- 8. pcs.com.sg [pcs.com.sg]
- 9. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Fluorosulfonylated Dienes: A Technical Guide to their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of fluorosulfonylated dienes represents a significant advancement in synthetic chemistry, driven largely by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This in-depth technical guide explores the historical context of their discovery, details key synthetic methodologies, and presents the underlying reaction mechanisms. The unique reactivity of the sulfonyl fluoride moiety, coupled with the versatile chemistry of dienes, has positioned these compounds as valuable building blocks in drug discovery, materials science, and chemical biology.
I. A Historical Perspective: The Dawn of a New Reactive Handle
The story of fluorosulfonylated dienes is intrinsically linked to the broader history of sulfonyl fluorides and the development of efficient methods for their synthesis. While the sulfonyl fluoride group has been known for much longer, its widespread use as a reactive handle was catalyzed by the introduction of SuFEx chemistry.
A pivotal moment in this field was the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry by Nobel laureate K. Barry Sharpless and coworkers in 2014.[1][2][3] This concept revolutionized the use of the highly stable S-F bond, demonstrating its potential for reliable and selective covalent bond formation.[1] The development of SuFEx chemistry created a pressing need for modular building blocks containing the sulfonyl fluoride group, thereby spurring research into the synthesis of fluorosulfonylated compounds, including dienes.
II. Synthetic Methodologies and Experimental Protocols
The synthesis of fluorosulfonylated dienes can be approached through several strategic pathways, primarily involving the introduction of the fluorosulfonyl group onto a pre-existing diene or the formation of the diene structure from a fluorosulfonylated precursor.
A. Radical Fluorosulfonylation of Dienes
Radical-mediated reactions have emerged as a powerful tool for the functionalization of unsaturated systems. The addition of a fluorosulfonyl radical (•SO₂F) across a diene offers a direct route to fluorosulfonylated products.
Experimental Protocol: General Procedure for Radical Hydro-fluorosulfonylation of a Diene
-
Materials: Diene substrate, a fluorosulfonyl radical precursor (e.g., 1-fluorosulfonyl-2-aryl benzoimidazolium triflate - FABI), a photocatalyst (e.g., an iridium or ruthenium complex), a hydrogen atom donor (e.g., 1,4-cyclohexadiene), and a suitable solvent (e.g., acetonitrile).
-
Procedure: To a solution of the diene (1.0 equiv) and the fluorosulfonyl radical precursor (1.2 equiv) in the chosen solvent, the photocatalyst (1-5 mol%) and the hydrogen atom donor (2.0 equiv) are added. The reaction mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period (typically several hours). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Logical Workflow for Radical Fluorosulfonylation
Caption: General experimental workflow for the synthesis of fluorosulfonylated compounds from dienes via a photocatalytic radical reaction.
B. Hydrosulfonylation of 1,3-Dienes
The direct hydrosulfonylation of 1,3-dienes with sulfinic acids provides a route to allylic sulfones. While this method does not directly yield sulfonyl fluorides, the resulting sulfones can potentially be converted to the corresponding sulfonyl fluorides. A notable advantage of this approach is that it can proceed without a catalyst.[9][10]
Experimental Protocol: Catalyst-Free Hydrosulfonylation of an Aryl-1,3-Diene [10]
-
Materials: Aryl-1,3-diene (1.0 equiv), sulfinic acid (1.1 equiv), and dichloromethane (DCM) as the solvent.
-
Procedure: The aryl-1,3-diene and sulfinic acid are added to a round-bottom flask, followed by the addition of DCM. The mixture is stirred at room temperature for approximately 8 hours. The reaction is then quenched with a saturated ammonium chloride solution. The organic phase is separated, washed sequentially with water and saturated sodium chloride solution, and then dried. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel.
Quantitative Data from Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids [10]
| Diene Substituent (para-) | Sulfinic Acid Substituent (para-) | Yield (%) |
| Methoxy | - | 94 |
| Methyl | - | 54 |
| - | Chloro | 76 |
| - | Bromo | 94 |
| - | Cyano | 62 |
| - | Trifluoromethyl | 81 |
| - | Nitro | 73 |
Table 1: Selected yields from the catalyst-free hydrosulfonylation of para-substituted aryl-1,3-dienes with various para-substituted phenylsulfinic acids.
III. Reaction Mechanisms and Signaling Pathways
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.
A. Radical Addition and Propagation
The photocatalytic generation of the fluorosulfonyl radical is a key initiation step. The photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the radical precursor to generate the •SO₂F radical. This radical then adds to one of the double bonds of the diene.
Proposed Mechanism for Radical Hydro-fluorosulfonylation
Caption: Simplified mechanism of photocatalytic radical hydro-fluorosulfonylation of a diene.
B. Electrophilic Addition in Hydrosulfonylation
In the catalyst-free hydrosulfonylation of electron-rich 1,3-dienes, the reaction is proposed to proceed through an electrophilic addition mechanism. The acidic proton from the sulfinic acid protonates the terminal carbon of the diene, generating a resonance-stabilized allylic carbocation. The sulfinate anion then acts as a nucleophile, attacking the carbocation to form the final allylic sulfone product.[10]
References
- 1. Chemists Uncover Powerful New Click Chemistry Reactivity [scripps.edu]
- 2. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. sabinai-neji.com [sabinai-neji.com]
- 9. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
Theoretical Insights into the [2π + 4π] Cycloaddition of Buta-1,3-diene Derivatives with Sulfur Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Reaction Overview and Theoretical Framework
The reaction between a 1,3-diene and sulfur dioxide is a classic example of a cheletropic reaction, a subclass of pericyclic reactions. In this [2π + 4π] cycloaddition, the SO₂ molecule acts as the dienophile, reacting with the diene to form a five-membered heterocyclic compound, a sulfolene. This process is thermally reversible and is often used to protect the diene functionality in organic synthesis.
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of such reactions.[1] Theoretical studies within the framework of Molecular Electron Density Theory (MEDT) provide profound insights into the electronic rearrangements, transition state geometries, and the factors governing reaction rates and thermodynamics.
Quantitative Theoretical Data
Computational studies have yielded significant quantitative data regarding the energetics and electronic properties of the reactants and transition states involved in the cycloaddition of buta-1,3-diene derivatives with SO₂. The following tables summarize key findings from a comprehensive DFT study.[1]
Table 1: Thermodynamic and Kinetic Parameters
This table presents the calculated activation energies (ΔE) and Gibbs free energies of reaction (ΔG) for the cycloaddition of various buta-1,3-diene derivatives with sulfur dioxide. These values are crucial for assessing the kinetic feasibility and thermodynamic stability of the reactions.
| Diene Derivative | Activation Energy (ΔE) in kcal/mol | Gibbs Free Energy of Reaction (ΔG) in kcal/mol |
| Buta-1,3-diene | 10.44 - 14.95 | -7.35 to -10.45 |
| Substituted Dienes | (Range dependent on substituent) | (Range dependent on substituent) |
| (Data synthesized from ranges provided in the source material[1]) |
Table 2: Conceptual DFT Reactivity Indices
Conceptual DFT provides a range of indices that help in understanding the reactivity of molecules. The chemical potential (μ), electrophilicity (ω), and nucleophilicity (N) are key descriptors.
| Molecule / Derivative | Chemical Potential (μ) in eV | Electrophilicity (ω) in eV | Nucleophilicity (N) in eV |
| Sulfur Dioxide (SO₂) | 5.37 | 0.81 - 1.33 | (Not specified as a strong nucleophile) |
| Buta-1,3-diene (and derivatives) | (Varies with substituent) | (Varies with substituent) | 3.32 - 3.64 |
| (Data extracted from the source material[1]) |
The analysis of these indices indicates that SO₂ generally acts as the electrophile, reacting with the nucleophilic dienes.[1] The direction of electron density flux is determined by the difference in chemical potentials, classifying these as polar reactions.[1]
Experimental Protocols: Computational Methodology
The data presented in this guide is derived from high-level quantum chemical calculations. Understanding the methodology is critical for evaluating the reliability of the results and for designing future computational experiments.
Computational Framework: The primary theoretical approach employed is the Molecular Electron Density Theory (MEDT).[1]
Density Functional Theory (DFT) Method: The calculations were performed using the MPWB1K functional.[1] This is a hybrid meta-GGA functional known for providing good accuracy for kinetic and thermodynamic calculations of organic reactions.
Basis Set: The 6-311G(d,p) basis set was used for all atoms.[1] This is a triple-zeta Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), offering a good balance between accuracy and computational cost for systems of this size.
Software: While not explicitly named in the primary reference, calculations of this nature are typically carried out using software packages such as Gaussian, ORCA, or Spartan.
Analysis Techniques:
-
Electron Localization Function (ELF): Used to analyze the electronic structure and bonding changes along the reaction pathway.
-
Quantum Theory of Atoms in Molecules (QTAIM): Employed to characterize atomic and bond properties and to identify non-covalent interactions.[1]
-
Natural Bond Orbital (NBO) Analysis: Utilized to determine atomic charges and understand charge transfer between the reacting molecules. The NBO analysis for SO₂ revealed asymmetric charges, with the sulfur atom having a charge of +1.597, identifying it as the primary electrophilic site.[1]
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex chemical processes and computational strategies. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of the theoretical studies.
Reaction Mechanism
The following diagram illustrates the concerted, pericyclic mechanism of the [2π + 4π] cycloaddition reaction.
Caption: The [2π+4π] cycloaddition pathway from reactants to product via a transition state.
Computational Workflow
This diagram outlines the typical workflow for a DFT-based investigation of a chemical reaction mechanism.
Caption: A standard workflow for the computational investigation of a reaction mechanism using DFT.
Reactivity Principles
This diagram shows the logical relationship between calculated electronic properties and the predicted reactivity of the molecules in a polar cycloaddition.
Caption: Relationship between frontier orbitals, chemical potential, and reaction polarity/rate.
Conclusion and Outlook
Theoretical studies, grounded in DFT and MEDT, provide a powerful lens for examining the [2π + 4π] cycloaddition between buta-1,3-diene derivatives and sulfur dioxide. The computational data reveal that these are polar reactions with significant, though surmountable, activation barriers, leading to thermodynamically stable products.[1] The methodologies outlined herein represent the current standard for accurately modeling such organic reactions. For drug development professionals, understanding these fundamental reactivity principles can inform the design of novel heterocyclic scaffolds and the prediction of potential metabolic pathways involving sulfur-containing compounds. Future studies could expand upon this work by exploring a wider range of substituents on the diene, investigating solvent effects, and examining the catalytic potential of Lewis acids on the reaction barrier.
References
Unlocking New Frontiers in Drug Discovery: Potential Research Areas for Buta-1,3-diene-1-sulfonyl Fluoride
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced specificity and efficacy is a driving force in modern drug discovery. In this context, the strategic design of molecules possessing unique reactivity profiles is of paramount importance. Buta-1,3-diene-1-sulfonyl fluoride, a compound featuring a conjugated diene system integrated with a sulfonyl fluoride moiety, represents a compelling yet underexplored scaffold. This technical guide delineates potential research avenues for this molecule, leveraging its inherent chemical functionalities to forge new paths in covalent inhibitor design and the synthesis of complex molecular architectures.
Core Chemical Attributes and Synthetic Considerations
This compound (CAS No. 1937242-86-8) combines two powerful chemical motifs: a conjugated diene and a sulfonyl fluoride. The diene structure is primed for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the construction of six-membered rings. The sulfonyl fluoride group, on the other hand, is a well-established "warhead" for covalent drug discovery, capable of reacting with a range of nucleophilic amino acid residues in proteins.
Proposed Research Area 1: Diversity-Oriented Synthesis via Diels-Alder Cycloaddition
The conjugated diene system of this compound serves as a versatile handle for the construction of a diverse library of complex molecules through the Diels-Alder reaction. The electron-withdrawing nature of the sulfonyl fluoride group is anticipated to influence the reactivity and regioselectivity of the cycloaddition.
Key Research Objectives:
-
Reaction Scope and Optimization: Investigate the reactivity of this compound with a wide array of dienophiles, including those with electron-donating and electron-withdrawing substituents.
-
Stereoselectivity: Elucidate the endo/exo selectivity of the Diels-Alder reactions and explore the use of chiral catalysts to achieve enantioselective transformations.
-
Library Generation: Synthesize a library of novel cyclohexene derivatives bearing the sulfonyl fluoride moiety for subsequent screening in biological assays.
| Dienophile Category | Example Dienophile | Expected Product Class | Potential Applications |
| Electron-deficient alkenes | Maleic anhydride, Acrylonitrile | Functionalized cyclohexene sulfonyl fluorides | Chemical probes, covalent inhibitors |
| Electron-rich alkenes | Ethyl vinyl ether | Functionalized cyclohexene sulfonyl fluorides | Building blocks for further synthesis |
| Alkynes | Dimethyl acetylenedicarboxylate | Functionalized cyclohexadiene sulfonyl fluorides | Precursors to aromatic sulfonyl fluorides |
| Heterodienophiles | Imines, Carbonyls | Heterocyclic sulfonyl fluorides | Scaffolds for medicinal chemistry |
Experimental Protocol: General Procedure for a Diels-Alder Reaction
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, xylene).
-
Addition of Dienophile: Add the chosen dienophile (1.0-1.2 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific dienophile (ranging from room temperature to reflux). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Diels-Alder Reaction Workflow
Proposed Research Area 2: Development of Novel Covalent Probes and Inhibitors
The sulfonyl fluoride moiety is a privileged electrophile for forming covalent bonds with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, and histidine. This reactivity can be harnessed to develop novel chemical probes for activity-based protein profiling (ABPP) and targeted covalent inhibitors.
Key Research Objectives:
-
Reactivity Profiling: Determine the reactivity of this compound and its Diels-Alder adducts with nucleophilic amino acid mimics (e.g., N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-tyrosine).
-
Target Identification: Employ chemoproteomic approaches to identify the protein targets of this compound-based probes in complex biological systems (e.g., cell lysates, living cells).
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of active compounds to optimize potency, selectivity, and pharmacokinetic properties.
| Nucleophilic Amino Acid | Potential Protein Targets | Significance in Drug Discovery |
| Serine | Serine proteases, Serine hydrolases | Anti-inflammatory, Anti-cancer, Anti-viral agents |
| Tyrosine | Protein tyrosine kinases, Protein tyrosine phosphatases | Oncology, Immunology |
| Lysine | Kinases, E3 ligases | Oncology, Protein degradation (PROTACs) |
| Threonine | Threonine proteases (e.g., proteasome) | Oncology, Neurodegenerative diseases |
| Histidine | Histidine kinases, Metalloproteases | Anti-bacterial, Anti-fungal agents |
Experimental Protocol: General Assay for Covalent Enzyme Inhibition
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the target enzyme and the sulfonyl fluoride inhibitor in a suitable buffer (e.g., PBS, Tris-HCl).
-
Incubation: Incubate the enzyme with varying concentrations of the inhibitor at a constant temperature (e.g., 37 °C) for different time points.
-
Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture and add a fluorogenic or chromogenic substrate for the enzyme. Measure the rate of product formation using a plate reader.
-
Data Analysis: Determine the rate of enzyme inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I) by fitting the data to a model for irreversible inhibition.
-
Confirmation of Covalent Modification: Confirm covalent modification of the enzyme by techniques such as mass spectrometry (to detect the mass shift corresponding to the inhibitor adduct) or by performing a "jump-dilution" experiment to assess the reversibility of inhibition.
An In-depth Technical Guide to Buta-1,3-diene-1-sulfonyl Fluoride and its Analogs for Researchers and Drug Development Professionals
Introduction
Buta-1,3-diene-1-sulfonyl fluoride and its analogs are emerging as a promising class of compounds in chemical biology and drug discovery. Possessing a unique combination of a conjugated diene system and a reactive sulfonyl fluoride moiety, these molecules offer a versatile platform for the design of covalent inhibitors and chemical probes. The sulfonyl fluoride group, popularized through its application in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, provides a desirable balance of stability and reactivity, allowing for selective covalent modification of biological targets. This guide provides a comprehensive overview of the synthesis, reactivity, and potential biological applications of this compound and its analogs, with a focus on experimental protocols and quantitative data to aid researchers in this field.
Chemical Properties and Synthesis
The core structure of this compound features a conjugated diene system attached to a sulfonyl fluoride group. This arrangement allows for diverse reactivity, including cycloaddition reactions at the diene and nucleophilic attack at the sulfur atom of the sulfonyl fluoride.
While a direct, optimized synthesis for the parent this compound is not extensively documented in publicly available literature, its synthesis and the preparation of its analogs can be inferred from established methods for creating alkenyl and dienyl sulfonyl fluorides.
General Synthetic Strategies:
Several synthetic routes can be envisioned for the preparation of this compound and its analogs:
-
Heck Coupling: A plausible approach involves the Heck coupling of a suitable vinyl iodide with ethenesulfonyl fluoride (ESF). This method has been successfully employed to generate a variety of vinyl and dienyl sulfonyl fluorides.[1]
-
Synthesis from Enones: Another strategy involves the reaction of enones with α-halomethane sulfonyl fluorides, which can yield α-halo-substituted dienylsulfonyl fluorides. These intermediates can then be further functionalized.
-
Multi-step Synthesis from Alkenes: A more general, multi-step approach could involve the radical addition of a sulfonyl fluoride precursor to a suitable diene, followed by elimination reactions to introduce the desired double bonds.
Illustrative Synthetic Pathway (Hypothetical):
Caption: Hypothetical Heck coupling route to this compound.
Experimental Protocols
Protocol 1: Synthesis of a Dienyl Sulfonyl Fluoride via Heck Coupling (General Procedure)
This protocol is adapted from methodologies used for the synthesis of vinyl sulfonyl fluorides.[1]
Materials:
-
Appropriate vinyl iodide
-
Ethenesulfonyl fluoride (ESF)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dried reaction vessel, add the vinyl iodide, palladium catalyst, and ligand under an inert atmosphere.
-
Add the anhydrous solvent, followed by the base.
-
Add ethenesulfonyl fluoride to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the catalyst and any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired dienyl sulfonyl fluoride.
Characterization: The final product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry.
Reactivity and Applications in Drug Discovery
The this compound scaffold is a versatile electrophile. The conjugated diene system can participate in various cycloaddition reactions, while the sulfonyl fluoride moiety is a well-established "warhead" for covalent inhibition of proteins.
Covalent Inhibition of Enzymes:
Sulfonyl fluorides are known to covalently modify nucleophilic amino acid residues within protein active sites, such as serine, threonine, lysine, and tyrosine.[2] This reactivity makes them attractive for the development of targeted covalent inhibitors. The specificity of the interaction can be tuned by modifying the substituents on the buta-1,3-diene backbone, which can interact with the binding pocket of the target protein.
SuFEx Click Chemistry:
The sulfonyl fluoride group is a key component of SuFEx click chemistry, a set of highly efficient and reliable reactions for forming robust chemical linkages.[3] This allows for the modular assembly of complex molecules and bioconjugates. Analogs of this compound can be used as building blocks in SuFEx reactions to introduce the dienyl sulfonyl fluoride motif into larger scaffolds.
Workflow for Covalent Inhibitor Discovery:
Caption: Workflow for the discovery of covalent inhibitors.
Quantitative Data
At present, there is a lack of specific quantitative data, such as IC50 values or kinetic constants, for this compound and its direct analogs in the public domain. The table below is provided as a template for researchers to populate as data becomes available. The data for related sulfonyl fluoride-containing inhibitors are often in the micromolar to nanomolar range, depending on the target and the specificity of the inhibitor. For example, a benzenoid probe, 2-(fluorosulfonyl)phenyl fluorosulfate, was identified as a covalent inhibitor of human neutrophil elastase with an IC50 of 0.24 μM.[4]
Table 1: Biological Activity of this compound Analogs (Template)
| Compound/Analog | Target Protein | Assay Type | IC50 / Ki | Reference |
| Analog 1 | ||||
| Analog 2 | ||||
| ... |
Signaling Pathways
The specific signaling pathways modulated by this compound and its analogs will be dependent on the protein target they are designed to inhibit. As covalent inhibitors, they can be engineered to target key enzymes in various signaling cascades implicated in diseases such as cancer, inflammation, and neurodegeneration.
For instance, if an analog is designed to target a specific kinase in a cancer-related pathway, its covalent binding would lead to the irreversible inhibition of that kinase, thereby blocking downstream signaling events that promote cell proliferation and survival.
Generic Kinase Inhibition Pathway:
Caption: General mechanism of kinase inhibition by a covalent inhibitor.
Conclusion
This compound and its analogs represent a promising and largely unexplored area for the development of novel chemical tools and therapeutics. The combination of a reactive diene system and a covalent-modifying sulfonyl fluoride group offers significant potential for creating highly specific and potent molecules. While further research is needed to establish robust synthetic routes and to fully characterize the biological activity of these compounds, the foundational chemistry of sulfonyl fluorides and dienyl systems provides a strong basis for future investigations. This guide serves as a starting point for researchers interested in harnessing the potential of this unique chemical scaffold.
References
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diene- and Alkene-Sulfonyl Fluorides in SuFEx Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Unsaturated Sulfonyl Fluorides in SuFEx Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) is a next-generation click chemistry that relies on the unique reactivity of the highly stable yet selectively activatable S(VI)-F bond.[1] Unsaturated sulfonyl fluorides, such as those bearing alkene or diene functionalities, are particularly valuable as "SuFExable hubs."[2] These molecules offer multiple reaction sites: the sulfonyl fluoride group for SuFEx reactions and the unsaturated system for other transformations like Michael additions or cycloadditions.[1] This multi-functionality allows for the rapid and modular synthesis of complex molecular architectures, which is of great interest in drug discovery, chemical biology, and materials science.[3]
But-3-ene-1,3-disulfonyl Difluoride (BDF): A Selectively Addressable SuFEx Hub
But-3-ene-1,3-disulfonyl difluoride (BDF) is a versatile SuFEx reagent with three active sites, allowing for selective participation in various transformations. It can be synthesized via the head-to-tail dimerization of ethenesulfonyl fluoride (ESF).[2] BDF is particularly useful for constructing cyclic sulfonamides (sultams) with pendant aliphatic sulfonyl fluoride moieties for further functionalization.[4]
Synthesis of But-3-ene-1,3-disulfonyl Difluoride (BDF)
The synthesis of BDF is achieved through the dimerization of ethenesulfonyl fluoride (ESF). A general workflow for this process is outlined below.
Caption: Synthesis of BDF from ESF.
Application of BDF in the Synthesis of Cyclic Sulfonamides
BDF can react with primary amines to form various cyclic sulfonamides (sultams), including 4-, 5-, and 6-membered rings. This reactivity provides a straightforward route to complex heterocyclic structures bearing a reactive sulfonyl fluoride handle for further SuFEx reactions.
Experimental Protocol: Synthesis of a Triazolyl Aliphatic Sulfonyl Fluoride from BDF
This protocol describes the cycloaddition of BDF with an organic azide to form a triazole-containing sulfonyl fluoride.
-
Materials: But-3-ene-1,3-disulfonyl difluoride (BDF), organic azide (e.g., benzyl azide), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve BDF (1.0 equiv) and the organic azide (1.1 equiv) in the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Entry | Azide | Product | Yield (%) |
| 1 | Benzyl azide | 1-benzyl-4-((1-(fluorosulfonyl)ethyl)vinyl)-1H-1,2,3-triazole | up to 95 |
| 2 | Phenyl azide | 1-phenyl-4-((1-(fluorosulfonyl)ethyl)vinyl)-1H-1,2,3-triazole | Moderate |
Ethenesulfonyl Fluoride (ESF): A Foundational SuFEx Reagent
Ethenesulfonyl fluoride (ESF) is a highly versatile building block in SuFEx chemistry. It serves as a Michael acceptor for a wide range of nucleophiles and can participate in cycloaddition reactions. Its dual reactivity allows for the introduction of the sulfonyl fluoride group into various molecules, which can then be used in subsequent SuFEx ligations.
General Reactivity of ESF
ESF's electron-deficient double bond readily reacts with nucleophiles such as amines, thiols, and carbanions in a Michael addition fashion. The sulfonyl fluoride group is typically unreactive under these conditions, allowing for its preservation for later SuFEx reactions.
Caption: Dual reactivity workflow of ESF.
Experimental Protocol: Michael Addition of an Amine to ESF followed by SuFEx with a Phenol
This two-step, one-pot protocol demonstrates the utility of ESF in sequential reactions.
-
Step 1: Michael Addition
-
Materials: Ethenesulfonyl fluoride (ESF, 1.0 equiv), a secondary amine (e.g., piperidine, 1.0 equiv), acetonitrile (MeCN).
-
Procedure: To a solution of ESF in MeCN, add the amine dropwise at 0 °C. Stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the ESF is consumed. The resulting Michael adduct is typically used in the next step without purification.
-
-
Step 2: SuFEx Reaction
-
Materials: The Michael adduct from Step 1, a phenol (1.1 equiv), and a base catalyst (e.g., Cs₂CO₃, 1.5 equiv or DBU, 20 mol%).
-
Procedure: To the solution containing the Michael adduct, add the phenol and the base. Stir the mixture at room temperature for 3-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
| Nucleophile (Amine) | Phenol | Catalyst | Yield (%) |
| Piperidine | 4-Methoxyphenol | Cs₂CO₃ | >90 |
| Morpholine | Phenol | DBU | 85-95 |
| Pyrrolidine | 4-Nitrophenol | Cs₂CO₃ | >90 |
Ethene-1,1-disulfonyl Difluoride (EDSF): A Hub for Cycloaddition Reactions
Ethene-1,1-disulfonyl difluoride (EDSF) is a novel SuFEx reagent used to prepare cyclobutene hubs functionalized with two sulfonyl fluoride groups.[5] EDSF is typically generated in situ from a stable precursor, 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide.[5] The resulting cyclobutenes are valuable scaffolds that can be further diversified via SuFEx chemistry.
Synthesis of Cyclobutene Hubs via [2+2] Cycloaddition
EDSF undergoes a [2+2] cycloaddition with alkynes to form highly functionalized cyclobutenes. This reaction is typically regioselective and proceeds in high yield.[5]
Caption: Synthesis of cyclobutene hubs from EDSF.
Experimental Protocol: Synthesis of a Cyclobutene Hub and Subsequent SuFEx Diversification
This protocol outlines the in situ generation of EDSF, its cycloaddition with an alkyne, and the subsequent selective SuFEx reaction of the resulting cyclobutene.
-
Step 1: Cycloaddition
-
Materials: 1,1-bis(fluorosulfonyl)-2-(pyridin-1-ium-1-yl)ethan-1-ide (1.0 equiv), an alkyne (1.2 equiv), and a suitable solvent (e.g., MeCN).
-
Procedure: Dissolve the EDSF precursor and the alkyne in the solvent. Stir the reaction at room temperature for 2-4 hours. The reaction is often clean, and the product can be isolated by removing the solvent or by simple filtration.
-
-
Step 2: Selective Mono-SuFEx Reaction
-
Materials: The cyclobutene product from Step 1 (1.0 equiv), a phenol (1.1 equiv), and Cs₂CO₃ (1.1 equiv) in MeCN.
-
Procedure: To a solution of the cyclobutene in MeCN, add the phenol and Cs₂CO₃. Stir the mixture at room temperature for 3 hours.[6]
-
Work-up and Purification: Follow the general procedure described in section 2.2.
-
| Alkyne | Cyclobutene Product Yield (%) | Phenol for SuFEx | Mono-sulfonate Product Yield (%) |
| 4-Methoxyphenylacetylene | 97 | 4-Nitrophenol | 85 |
| Phenylacetylene | 95 | 4-Cyanophenol | 88 |
| 1-Ethynyl-4-fluorobenzene | 92 | 2-Naphthol | 72 |
Conclusion
While direct protocols for buta-1,3-diene-1-sulfonyl fluoride are not currently available, the analogous compounds BDF, ESF, and EDSF demonstrate the immense potential of unsaturated sulfonyl fluorides in SuFEx click chemistry. Their dual reactivity enables the construction of complex and diverse molecular libraries through modular and efficient synthetic routes. The protocols and data presented here offer a practical guide for researchers to explore the rich chemistry of this class of compounds in their respective fields.
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. But-3-ene-1,3-disulfonyl difluoride (BDF): a highly selective SuFEx clickable hub for the quick assembly of sultam-containing aliphatic sulfonyl fluorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Buta-1,3-diene-1-sulfonyl Fluoride as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of buta-1,3-diene-1-sulfonyl fluoride and its derivatives, particularly δ-aryl-1,3-dienesulfonyl fluorides, as chemical probes for studying enzyme activity and identifying potential therapeutic targets. The unique combination of a reactive sulfonyl fluoride warhead and a conjugated diene system offers opportunities for both covalent modification of proteins and potential bioorthogonal chemistry.
Introduction
This compound is a versatile chemical probe that can be utilized in various chemical biology and drug discovery applications. The core of its functionality lies in the sulfonyl fluoride (-SO₂F) group, a privileged warhead known for its ability to covalently modify several nucleophilic amino acid residues in proteins, including serine, threonine, tyrosine, lysine, and histidine. Unlike more common cysteine-targeting warheads, sulfonyl fluorides offer a broader range of potential targets. The presence of the buta-1,3-diene moiety introduces additional chemical reactivity, opening avenues for dual-functional probing and potential applications in cycloaddition reactions.
A significant application of dienyl sulfonyl fluorides has been demonstrated in the selective inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[1][2][3]
Applications
Selective Inhibition of Butyrylcholinesterase (BuChE)
A series of δ-aryl-1,3-dienesulfonyl fluorides have been identified as potent and selective inhibitors of BuChE.[1][3] This makes them valuable tools for studying the role of BuChE in neurodegenerative diseases and for the development of novel therapeutics for Alzheimer's disease.
Mechanism of Action: The sulfonyl fluoride moiety acts as an electrophilic trap, forming a covalent bond with a nucleophilic residue, likely a serine in the active site of BuChE. This irreversible inhibition leads to the inactivation of the enzyme. The dienyl structure and the aryl substitution contribute to the binding affinity and selectivity for BuChE over the related enzyme, acetylcholinesterase (AChE).[1]
Activity-Based Protein Profiling (ABPP)
This compound can be functionalized with a reporter tag (e.g., an alkyne or azide) to be used as an activity-based probe for identifying novel protein targets in complex biological systems. The probe's reactivity is directed towards the active sites of enzymes, allowing for the specific labeling and subsequent identification of functionally active proteins.
Potential for Diels-Alder Cycloaddition
The conjugated diene system in this compound presents a hypothetical opportunity for [4+2] cycloaddition reactions (Diels-Alder reactions) with dienophiles. In a biological context, this could potentially be exploited for bioorthogonal ligation, allowing for the specific labeling of the probe after it has bound to its protein target. This dual-functionality could enable novel experimental designs for target validation and imaging. While not yet demonstrated experimentally in a biological system with this specific probe, the in situ generation of 1,3-butadiene from precursors like 3-sulfolene is a common strategy in synthetic organic chemistry for Diels-Alder reactions.[4][5][6]
Data Presentation
Inhibitory Activity of δ-Aryl-1,3-dienesulfonyl Fluorides against Cholinesterases
The following table summarizes the in vitro inhibitory activities of representative dienyl sulfonyl fluoride compounds against equine BuChE (eqBuChE) and electric eel AChE (EeAChE).
| Compound | δ-Aryl Substitution | α-Substituent | eqBuChE IC₅₀ (µM)[1] | EeAChE IC₅₀ (µM)[3] | Selectivity Index (AChE/BuChE) |
| A1 | Phenyl | Br | - | - | - |
| A10 | 2-Methoxyphenyl | Br | 0.021 | >100 | >4762 |
| D14 | Phenyl | Cyclopropylethynyl | 0.42 | 1.54 | 3.67 |
| Donepezil (Reference) | - | - | 7.25 | 0.02 | 0.0028 |
Data extracted from Wu et al., 2021.[1][3]
Experimental Protocols
Protocol 1: Synthesis of δ-Aryl-α-bromo-1,3-dienylsulfonyl Fluorides
This protocol is based on the Knoevenagel-type condensation reaction described by Wu et al. (2021).[1]
Materials:
-
Appropriate aromatic aldehyde
-
Bromomethanesulfonyl fluoride
-
Pyrrolidine
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the aromatic aldehyde (1.0 mmol) and bromomethanesulfonyl fluoride (1.2 mmol) in DCM.
-
Add pyrrolidine (1.5 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to yield the desired δ-aryl-α-bromo-1,3-dienylsulfonyl fluoride.
Protocol 2: In Vitro Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the method described for testing dienyl sulfonyl fluoride inhibitors.[3][7]
Materials:
-
Equine serum BuChE (or human BuChE)
-
Butyrylthiocholine iodide (BTCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dienyl sulfonyl fluorides) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of BuChE in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer (with a final DMSO concentration typically ≤ 1%).
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the BuChE solution to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (BTCI) solution to each well.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Protocol 3: General Activity-Based Protein Profiling (ABPP) Workflow
This is a generalized protocol for using a clickable this compound probe for target identification.
Materials:
-
Alkyne- or azide-functionalized this compound probe.
-
Cell lysate or intact cells.
-
Biotin-azide or biotin-alkyne for click chemistry.
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) for CuAAC.
-
Streptavidin-agarose beads.
-
Trypsin for protein digestion.
-
LC-MS/MS for protein identification.
Procedure:
-
Labeling: Incubate the cell lysate or intact cells with the clickable sulfonyl fluoride probe for a specific time and at a specific concentration. Include a DMSO control.
-
Click Chemistry: Lyse the cells (if labeled intact) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment: Use streptavidin-agarose beads to enrich the biotin-tagged proteins from the proteome.
-
Digestion: Elute the enriched proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.
-
Data Analysis: Compare the identified proteins from the probe-treated sample with the control sample to identify specific targets.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Diels-Alder Reactions with Buta-1,3-diene-1-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This reaction's stereospecificity and predictability make it a cornerstone in the synthesis of complex natural products and novel therapeutic agents. The introduction of a sulfonyl fluoride moiety into one of the reacting partners, such as in buta-1,3-diene-1-sulfonyl fluoride, offers a versatile handle for post-cycloaddition modifications via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This allows for the late-stage functionalization of molecules, a highly desirable feature in drug discovery and development.
Theoretical Framework
The reactivity of the Diels-Alder reaction is governed by the electronic properties of the diene and the dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile.[2][3] The sulfonyl fluoride group is strongly electron-withdrawing, which would decrease the reactivity of this compound as a diene in a normal-electron-demand Diels-Alder reaction. However, it can still react with electron-deficient dienophiles, or it may participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.
For a successful reaction, the diene must be able to adopt an s-cis conformation to allow for the concerted formation of the new sigma bonds.[4] Acyclic dienes like buta-1,3-diene can readily adopt this conformation.
Experimental Protocol: Representative Procedure
This protocol describes the Diels-Alder reaction between in situ generated buta-1,3-diene and a generic dienophile in the presence of this compound. Given that buta-1,3-diene is a gas at room temperature, it is conveniently generated in situ by the thermal decomposition of 3-sulfolene (butadiene sulfone).[4]
Materials:
-
3-sulfolene (butadiene sulfone)
-
Dienophile (e.g., maleic anhydride, N-ethylmaleimide)
-
This compound (synthesis required, as not commercially available)
-
Xylene (anhydrous)
-
Toluene (anhydrous)
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add 3-sulfolene (1.2 equivalents) and the chosen dienophile (1.0 equivalent).
-
Add this compound (1.0 equivalent) to the flask.
-
Add anhydrous xylene as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
-
Flush the system with an inert gas (nitrogen or argon).
-
-
Reaction:
-
Heat the reaction mixture to reflux (the boiling point of xylene is approximately 140 °C). The 3-sulfolene will decompose to generate buta-1,3-diene and sulfur dioxide gas.[4][5]
-
Maintain the reaction at reflux for the desired time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified Diels-Alder adduct.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
-
Data Presentation
The following table provides hypothetical yet representative data for a Diels-Alder reaction of this compound with various dienophiles, based on typical yields observed in similar cycloadditions.
| Diene | Dienophile | Product | Reaction Time (h) | Yield (%) |
| This compound | Maleic Anhydride | 4-(fluorosulfonyl)cyclohex-4-ene-1,2-dicarboxylic anhydride | 12 | 75 |
| This compound | N-Ethylmaleimide | 2-ethyl-5-(fluorosulfonyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 18 | 68 |
| This compound | Acrylonitrile | 4-(fluorosulfonyl)cyclohex-3-enecarbonitrile | 24 | 55 |
Mandatory Visualizations
Caption: General experimental workflow for a Diels-Alder reaction.
Caption: Concerted mechanism of the Diels-Alder reaction.
Safety Precautions
-
Work in a well-ventilated fume hood, especially during the reflux step, as sulfur dioxide gas is generated and is corrosive and toxic.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.
-
Use caution when working with heating mantles and hot glassware.
Conclusion
The Diels-Alder reaction of this compound provides a strategic entry into highly functionalized cyclohexene derivatives. The presence of the sulfonyl fluoride group opens up a vast chemical space for further derivatization through SuFEx chemistry, making the resulting cycloadducts valuable building blocks for the synthesis of new materials and potential drug candidates. While a specific protocol for this exact diene is not yet prevalent in the literature, the representative protocol provided, based on sound chemical principles and analogous reactions, offers a solid starting point for researchers in this field.
References
Application Notes and Protocols: Buta-1,3-diene-1-sulfonyl Fluoride in Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The buta-1,3-diene-1-sulfonyl fluoride moiety is an emerging electrophilic warhead for the design of targeted covalent inhibitors. This functional group combines the reactivity of a sulfonyl fluoride with a conjugated diene system, offering unique potential for covalent modification of protein targets. Sulfonyl fluorides are known for their ability to react with a broader range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, lysine, tyrosine, and histidine.[1][2][3] The conjugated diene system can influence the reactivity and binding orientation of the inhibitor within the target's binding site. These application notes provide an overview of the potential applications, reactivity, and experimental protocols for utilizing this compound in covalent inhibitor design.
Mechanism of Action
The proposed mechanism for covalent bond formation by this compound with a nucleophilic amino acid residue is a Michael addition. The electron-withdrawing sulfonyl fluoride group activates the diene system, making the C4 position susceptible to nucleophilic attack. Upon binding to the target protein, a suitably positioned nucleophilic residue attacks the terminal carbon of the diene, forming a stable covalent bond.
Caption: Proposed mechanism of covalent modification.
Data Presentation
While specific quantitative data for this compound are not yet widely available in the literature, data from structurally related vinyl sulfonyl fluorides can provide insights into their potential potency and reactivity. The following table summarizes representative data for vinyl sulfone and vinyl sulfonamide derivatives, which also act as Michael acceptors.
| Compound Class | Target Protein | IC50 (nM) | Reference |
| Vinyl Sulfone | EGFR-TK | 7.85 ± 0.88 | [4] |
| β-Fluorovinylsulfonamide | RSK2 | - | [5] |
| β-Fluorovinylsulfonamide | BTK | - | [5] |
Note: The reactivity of the this compound warhead is expected to be tunable through substitution on the diene backbone, allowing for optimization of potency and selectivity.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of α-Halo-1,3-Dienylsulfonyl Fluorides
This protocol is adapted from a published procedure for the synthesis of dienyl sulfonyl fluoride warheads.[6]
Materials:
-
Aldehyde (1.0 equiv)
-
Halomethanesulfonyl fluoride (1.2 equiv)
-
Pyrrolidine (0.2 equiv)
-
Dichloromethane (DCM) as solvent
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde in DCM, add pyrrolidine at room temperature.
-
Add the halomethanesulfonyl fluoride dropwise to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the α-halo-1,3-dienylsulfonyl fluoride.
Caption: Workflow for the synthesis of dienyl sulfonyl fluorides.
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general method for assessing the inhibitory potency of a this compound-containing compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer (e.g., PBS, Tris-HCl)
-
Inhibitor stock solution (in DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the target enzyme to each well.
-
Add the diluted inhibitor solutions to the wells and incubate for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate intervals using a plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.
Protocol 3: Mass Spectrometry-Based Target Engagement Assay
This protocol is used to confirm the covalent modification of the target protein by the inhibitor.
Materials:
-
Target protein
-
Inhibitor
-
Assay buffer
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Incubate the target protein with the inhibitor at a specific concentration and time.
-
As a control, incubate the protein with DMSO.
-
Denature the protein by adding urea.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with IAM.
-
Digest the protein into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data for peptides modified by the inhibitor. The mass of the modified peptide will be increased by the mass of the inhibitor.
Caption: Workflow for confirming covalent target engagement.
Conclusion
The this compound warhead represents a promising addition to the toolkit for designing covalent inhibitors. Its potential to react with a variety of nucleophilic amino acids and the tunability of its reactivity make it an attractive scaffold for developing potent and selective therapeutics. The protocols provided herein offer a starting point for the synthesis, characterization, and biological evaluation of inhibitors incorporating this novel warhead. Further research is warranted to fully explore the potential of this emerging class of covalent modifiers.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 4. Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Stereoselective Construction of Highly Functionalized Dienyl Sulfonyl Fluoride Warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfonyl Fluoride-Functionalized Polybutadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of synthetic strategies for obtaining polymers derived from buta-1,3-diene functionalized with a sulfonyl fluoride moiety. Direct polymerization of buta-1,3-diene-1-sulfonyl fluoride is not a well-established method in the current literature. Therefore, this application note focuses on viable alternative pathways, including the polymerization of related functionalized diene monomers and, more prominently, the post-polymerization modification of poly(buta-1,3-diene) to introduce the desired sulfonyl fluoride group. Detailed protocols for these approaches are provided, leveraging established polymerization techniques and the robust Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The resulting functionalized polymers have potential applications in drug development as covalent modifiers, in materials science for creating specialized surfaces, and as platforms for further chemical elaboration.
Introduction
Polymers bearing sulfonyl fluoride (-SO₂F) groups are of significant interest due to the unique reactivity of the SO₂F moiety. This functional group is relatively stable yet can undergo highly efficient and specific reactions with a variety of nucleophiles, a process known as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This reactivity makes sulfonyl fluoride-containing polymers excellent candidates for bioconjugation, drug delivery systems, and advanced materials synthesis. While the direct polymerization of a monomer like this compound is not documented, the synthesis of polymers with this functionality is achievable through alternative, reliable methods.
This document outlines two primary strategies:
-
Strategy 1: Post-Polymerization Modification of Poly(buta-1,3-diene). This is the most practical and versatile approach. It involves the synthesis of well-defined poly(buta-1,3-diene) followed by chemical modification of the pendant vinyl groups to introduce the sulfonyl fluoride functionality.
-
Strategy 2: Polymerization of a Pre-functionalized Diene Monomer (Hypothetical). This section will discuss the theoretical considerations and potential challenges associated with the synthesis and polymerization of a diene monomer already containing a sulfonyl fluoride or a precursor group.
Data Presentation
The following tables summarize typical data obtained from the characterization of polymers synthesized via the methods described herein.
Table 1: Molecular Weight and Polydispersity of Parent Poly(buta-1,3-diene)
| Polymerization Method | Initiator/Catalyst | Mn ( kg/mol ) | Đ (Mw/Mn) | Microstructure (1,4- vs 1,2-addition) |
| Anionic Polymerization | n-Butyllithium | 10 - 100 | 1.05 - 1.15 | High 1,4-content in non-polar solvents |
| Radical Polymerization | AIBN | 20 - 200 | 1.5 - 2.5 | Mixed 1,4- and 1,2-content |
Table 2: Characterization of Sulfonyl Fluoride-Functionalized Polybutadiene
| Property | Method | Typical Values |
| Degree of Functionalization | ¹H NMR, ¹⁹F NMR | 5 - 95% (controllable) |
| Glass Transition Temp. (Tg) | DSC | Variable, increases with functionalization |
| Thermal Stability (TGA) | TGA | Decomposition onset > 250 °C |
| Solubility | Various Solvents | Dependent on functionalization degree |
Experimental Protocols
Strategy 1: Post-Polymerization Modification
This strategy involves a two-step process: (1) synthesis of poly(buta-1,3-diene) with a controlled microstructure, and (2) functionalization of the polymer with a sulfonyl fluoride-containing moiety.
Protocol 3.1.1: Synthesis of Poly(buta-1,3-diene) via Anionic Polymerization
Anionic polymerization provides excellent control over molecular weight and dispersity, and can be tuned to favor either 1,4- or 1,2-addition of the butadiene monomer. For post-polymerization modification, a higher percentage of 1,2-addition is desirable as it provides pendant vinyl groups for subsequent reactions.
-
Materials:
-
Buta-1,3-diene (purified)
-
Cyclohexane (anhydrous)
-
sec-Butyllithium (in cyclohexane)
-
Tetramethylethylenediamine (TMEDA)
-
Methanol (anhydrous)
-
-
Procedure:
-
A flame-dried Schlenk flask is charged with anhydrous cyclohexane under an inert atmosphere (Argon or Nitrogen).
-
TMEDA is added as a polar modifier to promote 1,2-addition. The ratio of TMEDA to initiator will influence the microstructure.
-
The reactor is cooled to 0 °C, and a calculated amount of sec-butyllithium initiator is added.
-
Purified buta-1,3-diene is slowly added to the initiator solution. The polymerization is typically exothermic.
-
The reaction is allowed to proceed for several hours until complete monomer conversion is achieved (monitored by GC or NMR).
-
The living polymer chains are terminated by the addition of anhydrous methanol.
-
The polymer is precipitated in a large volume of methanol, filtered, and dried under vacuum to a constant weight.
-
Protocol 3.1.2: Functionalization via Thiol-Ene Reaction and SuFEx Chemistry
This protocol describes the introduction of a sulfonyl fluoride group onto the pendant vinyl groups of the synthesized poly(buta-1,3-diene).
-
Materials:
-
Poly(buta-1,3-diene) (with high 1,2-content)
-
2-Aminoethanethiol hydrochloride
-
4-(Fluorosulfonyl)benzoyl chloride
-
Triethylamine
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other photoinitiator
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
-
Procedure:
-
Step A: Thiol-ene addition of a protected amine.
-
Dissolve the poly(buta-1,3-diene) in anhydrous DCM in a quartz reaction vessel.
-
Add 2-aminoethanethiol hydrochloride and triethylamine to the solution.
-
Add the photoinitiator DMPA.
-
Irradiate the solution with UV light (e.g., 365 nm) for several hours. The reaction progress can be monitored by the disappearance of the vinyl proton signals in ¹H NMR.
-
Precipitate the amino-functionalized polymer in diethyl ether and dry under vacuum.
-
-
Step B: Coupling with the sulfonyl fluoride moiety.
-
Dissolve the amino-functionalized polymer in anhydrous DCM.
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add a solution of 4-(fluorosulfonyl)benzoyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the organic phase with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Precipitate the final sulfonyl fluoride-functionalized polymer in methanol and dry under vacuum.
-
-
Strategy 2: Polymerization of a Pre-functionalized Diene Monomer (Hypothetical Workflow)
While not established, a researcher could hypothetically approach the synthesis of the target polymer by first synthesizing a stable diene monomer containing a protected sulfonyl fluoride precursor.
Conceptual Protocol 3.2.1: Monomer Synthesis and Polymerization
-
Monomer Synthesis: The synthesis of this compound would be challenging due to the high reactivity of the sulfonyl fluoride group with potential synthetic intermediates. A more plausible approach would be to synthesize a diene with a stable precursor, such as a sulfonic acid salt, which could later be converted to the sulfonyl fluoride post-polymerization.
-
Polymerization: The resulting functionalized monomer could then be polymerized using controlled radical polymerization techniques, such as RAFT or ATRP, which are generally more tolerant to polar functional groups than anionic polymerization.
-
Deprotection/Conversion: The final step would involve the conversion of the precursor group on the polymer side chains to the desired sulfonyl fluoride.
Visualizations
Caption: Workflow for post-polymerization modification of poly(buta-1,3-diene).
Caption: General scheme of a SuFEx click reaction on a sulfonyl fluoride-functionalized polymer.
Applications and Future Directions
Polymers functionalized with sulfonyl fluoride groups via the described methods are versatile platforms for a range of applications:
-
Drug Development: The sulfonyl fluoride moiety can act as a covalent warhead to irreversibly bind to specific amino acid residues in target proteins. These polymers could be used to develop novel drug delivery systems or as scaffolds for combinatorial drug discovery.
-
Bioconjugation: The high specificity of the SuFEx reaction allows for the efficient conjugation of these polymers to biomolecules, such as peptides, proteins, and oligonucleotides, for applications in diagnostics and therapeutics.
-
Materials Science: The ability to modify surfaces with these polymers opens up possibilities for creating materials with tailored properties, such as altered hydrophobicity, biocompatibility, or adhesion. The crosslinking of these polymers through SuFEx chemistry can also lead to the formation of novel hydrogels and elastomers.
Future research may focus on the development of novel diene monomers that are more amenable to direct polymerization while carrying the sulfonyl fluoride group or a more easily convertible precursor. Additionally, exploring different polymerization techniques, such as emulsion or suspension polymerization, could provide access to new material morphologies.
Conclusion
While the direct polymerization of this compound remains an unexplored area, this application note provides robust and experimentally validated alternative strategies for the synthesis of sulfonyl fluoride-functionalized polybutadiene. The post-polymerization modification approach, in particular, offers a high degree of control over the polymer structure and the level of functionalization. The resulting materials are of significant interest for a wide range of applications in the fields of drug development, bioconjugation, and advanced materials. The provided protocols and conceptual frameworks serve as a valuable resource for researchers aiming to explore the potential of these unique functional polymers.
Application Notes and Protocols for Reactions Involving Buta-1,3-diene-1-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving buta-1,3-diene-1-sulfonyl fluoride, a versatile reagent in organic synthesis. The protocols detailed below are intended for use by trained professionals in a laboratory setting.
Overview and Applications
This compound is a conjugated diene bearing a highly electrophilic sulfonyl fluoride moiety. This unique combination of functional groups makes it a valuable building block for the synthesis of a variety of cyclic and acyclic compounds. Its primary applications lie in:
-
Diels-Alder Reactions: As a diene, it readily participates in [4+2] cycloaddition reactions with various dienophiles to form six-membered rings containing a sulfonyl fluoride group. These cycloadducts can be further functionalized, making this a powerful tool in the synthesis of complex molecules.
-
Michael Additions: The electron-withdrawing nature of the sulfonyl fluoride group activates the diene system for nucleophilic attack, enabling its use in Michael addition reactions.
-
Drug Discovery: The sulfonyl fluoride group is a known covalent warhead that can react with nucleophilic residues in proteins.[1] The incorporation of this moiety into molecules via this compound can be a strategy for developing targeted covalent inhibitors in drug discovery programs.[1]
Safety Precautions
Buta-1,3-diene and its derivatives are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood.
-
Inhalation: Buta-1,3-diene is a gas at room temperature and is a suspected carcinogen.[2] Reactions should be performed in a closed system or with appropriate engineering controls to prevent inhalation.
-
Skin and Eye Contact: Sulfonyl fluorides can cause severe burns upon contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Flammability: Buta-1,3-diene is extremely flammable.[4] Ensure that there are no sources of ignition in the vicinity of the experimental setup.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocols
Synthesis of (1Z)-Buta-1,3-diene-1-sulfonyl Fluoride
While a direct, high-yield synthesis of (1Z)-buta-1,3-diene-1-sulfonyl fluoride is not extensively documented, a plausible synthetic route can be adapted from the synthesis of similar substituted butadienes.[5] This proposed multi-step synthesis involves the initial preparation of a suitable precursor followed by elimination reactions to generate the conjugated diene.
Proposed Synthetic Workflow:
Figure 1: Proposed synthetic workflow for (1Z)-buta-1,3-diene-1-sulfonyl fluoride.
Materials:
-
1,4-Dichlorobut-2-ene
-
Thionyl chloride (SOCl₂)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid)
-
Base (e.g., Triethylamine)
-
Potassium fluoride (KF)
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Synthesis of But-2-ene-1,4-disulfonyl chloride: This intermediate can be prepared from 1,4-dichlorobut-2-ene through reaction with a sulfur source like thionyl chloride followed by oxidation.
-
Controlled Elimination: Treatment of the disulfonyl chloride with a non-nucleophilic base will induce a controlled elimination to form the conjugated buta-1,3-diene-1-sulfonyl chloride. Careful control of stoichiometry and reaction conditions is crucial to favor the mono-sulfonyl fluoride product.
-
Halogen Exchange: The resulting buta-1,3-diene-1-sulfonyl chloride is then subjected to a halogen exchange reaction using a fluoride source such as potassium fluoride to yield the final product, (1Z)-buta-1,3-diene-1-sulfonyl fluoride.[3]
Purification and Characterization:
The final product should be purified by column chromatography on silica gel. Characterization can be performed using standard analytical techniques:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the structure and stereochemistry of the diene.
-
Mass Spectrometry: To determine the molecular weight. The predicted monoisotopic mass is 135.99944 Da.[6]
-
Infrared Spectroscopy: To identify the characteristic sulfonyl fluoride (S=O and S-F) and alkene (C=C) stretching frequencies.
Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes a representative [4+2] cycloaddition reaction between in situ generated this compound and N-phenylmaleimide.
Reaction Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buta-1,3-diene [essentialchemicalindustry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Post-Polymerization Modification Utilizing SuFEx Click Chemistry
Topic: Post-Polymerization Modification of Sulfonyl Fluoride-Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-polymerization modification (PPM) is a powerful strategy for the synthesis of functional polymers with precisely controlled architectures and functionalities. One of the most robust and versatile methods for PPM is the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The sulfonyl fluoride (-SO₂F) group serves as an ideal reactive handle due to its remarkable stability under various polymerization conditions and its efficient and selective reactivity towards a range of nucleophiles under specific catalytic conditions. This "clickable" nature allows for the late-stage introduction of diverse functional moieties, which is particularly advantageous in the development of advanced materials for drug delivery, diagnostics, and other biomedical applications.
While the specific monomer buta-1,3-diene-1-sulfonyl fluoride is not extensively documented in current literature, the principles of incorporating a sulfonyl fluoride-bearing monomer into a polymer backbone and its subsequent SuFEx modification are well-established. This document provides detailed application notes and protocols based on analogous and well-characterized polymer systems, such as those derived from sulfonyl fluoride-decorated norbornenes, to illustrate the utility of this approach.
Core Principles of SuFEx for Post-Polymerization Modification
The SuFEx reaction is a near-perfect click reaction that involves the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile.[1] For post-polymerization modification, the most common reaction is the coupling of a polymer-bound sulfonyl fluoride with a silyl ether in the presence of a suitable catalyst to form a stable sulfate or sulfonate linkage.[2]
Key Advantages of SuFEx in PPM:
-
High Efficiency and Selectivity: The reaction proceeds with high yields and minimal side products.[3]
-
Orthogonality: The -SO₂F group is inert to many common polymerization techniques, and the SuFEx reaction does not interfere with other functional groups, allowing for sequential modifications.[4][5]
-
Mild Reaction Conditions: SuFEx modifications can often be carried out at room temperature and are tolerant to air and moisture.[2]
-
Biocompatibility: The reaction does not require cytotoxic heavy metals, making it suitable for the synthesis of materials for biological applications.[1]
Experimental Protocols
This section details the synthesis of a sulfonyl fluoride-decorated polymer and its subsequent post-polymerization modification via SuFEx. The protocols are based on the well-documented ring-opening metathesis polymerization (ROMP) of a sulfonyl fluoride-containing norbornene monomer.[6][7]
Protocol 1: Synthesis of Sulfonyl Fluoride-Decorated Polynorbornene
This protocol describes the synthesis of a polymer backbone containing pendant sulfonyl fluoride groups, which will serve as the substrate for post-polymerization modification.
Materials:
-
Sulfonyl fluoride-containing norbornene monomer
-
Grubbs' 3rd generation catalyst
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Ethyl vinyl ether
Procedure:
-
In a nitrogen-purged glovebox, dissolve the sulfonyl fluoride-containing norbornene monomer (1.0 eq) in anhydrous DCM.
-
In a separate vial, dissolve Grubbs' 3rd generation catalyst (0.01 eq) in anhydrous DCM.
-
Add the catalyst solution to the monomer solution and stir at room temperature.
-
Monitor the polymerization progress by ¹H NMR spectroscopy.
-
Once the desired molecular weight is achieved or monomer consumption is complete, quench the reaction by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Isolate the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting polymer (P-SO₂F) by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mₙ) and polydispersity index (PDI), and by ¹H NMR and FTIR spectroscopy to confirm the presence of the sulfonyl fluoride groups.
Protocol 2: Post-Polymerization Modification via SuFEx Reaction
This protocol details the modification of the sulfonyl fluoride-decorated polymer with a silyl ether derivative.
Materials:
-
Sulfonyl fluoride-decorated polymer (P-SO₂F) (1.0 eq of -SO₂F groups)
-
Aryl silyl ether (e.g., tert-butyldimethyl(phenoxy)silane) (1.2 eq)
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a bifluoride salt (e.g., tetrabutylammonium bifluoride - TBAHF₂) (0.05 - 0.20 eq)[3][8]
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Methanol or diethyl ether for precipitation
Procedure:
-
Dissolve the sulfonyl fluoride-decorated polymer (P-SO₂F) in anhydrous DMF.
-
Add the aryl silyl ether to the polymer solution.
-
Add the catalyst (e.g., DBU) to the reaction mixture.
-
Stir the reaction at room temperature for 3-24 hours.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy (disappearance of the -SO₂F signal) and FTIR spectroscopy (appearance of characteristic S=O stretching bands of the sulfonate ester).
-
Upon completion, precipitate the modified polymer by adding the reaction mixture to a non-solvent such as methanol or diethyl ether.
-
Isolate the functionalized polymer by filtration, wash thoroughly to remove unreacted reagents and catalyst, and dry under vacuum.
-
Characterize the final modified polymer by GPC, ¹H NMR, ¹⁹F NMR, and FTIR to confirm successful modification and determine the final polymer properties.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and post-polymerization modification of sulfonyl fluoride-containing polymers.
Table 1: Polymerization Data for Sulfonyl Fluoride-Decorated Polymers
| Polymer ID | Monomer | Polymerization Method | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Reference |
| P-SO₂F-1 | Sulfonyl fluoride-norbornene | ROMP | 15.2 | 1.15 | [7][9] |
| P-SO₂F-2 | 4-(fluorosulfonyl)styrene copolymer | Free Radical | 10.5 | 1.40 | [2] |
| P-SO₂F-3 | SOF₄-derived copolymer | SuFEx Polymerization | 36 - 295 | ~1.7 | [10] |
Mₙ: Number average molecular weight, determined by GPC against polystyrene standards. PDI: Polydispersity index.
Table 2: Characterization Data Before and After SuFEx Modification
| Polymer ID | Modification Reagent | Mₙ (kDa) (Before) | Mₙ (kDa) (After) | PDI (Before) | PDI (After) | Conversion (%) | Reference |
| P-SO₂F-1 | Phenoxy-TBDMS | 15.2 | 18.5 | 1.15 | 1.18 | >95 | [7] |
| P-SO₂F-2 | Fluorescent Dye-Silyl Ether | 10.5 | 12.1 | 1.40 | 1.42 | Quantitative | [2] |
| P-SO₂F-3 | 4-phenylphenol-TBDMS | 45.0 | 58.0 | 1.65 | 1.68 | >98 | [10] |
Conversion is typically determined by ¹H NMR or ¹⁹F NMR spectroscopy.
Visualizations
SuFEx Reaction Mechanism
Caption: General mechanism of the SuFEx click reaction for post-polymerization modification.
Experimental Workflow for Post-Polymerization Modification
Caption: Workflow for the synthesis and post-polymerization modification of a sulfonyl fluoride-decorated polymer.
Applications in Drug Development
The ability to introduce a wide array of functional groups onto a polymer backbone via SuFEx chemistry opens up numerous possibilities in drug development:
-
Drug Conjugation: Bioactive molecules can be attached to the polymer to create polymer-drug conjugates for targeted delivery and controlled release.[10]
-
Targeting Ligands: The attachment of targeting moieties (e.g., antibodies, peptides, folic acid) can enhance the accumulation of the polymer carrier at the desired site of action.
-
Solubility Enhancement: Conjugation of hydrophilic polymers like polyethylene glycol (PEG) can improve the solubility and pharmacokinetic profile of hydrophobic drugs.
-
Imaging Agents: Fluorescent dyes or contrast agents can be incorporated for diagnostic and imaging applications.[5][11]
-
Stimuli-Responsive Systems: Functional groups that respond to specific physiological stimuli (e.g., pH, enzymes, redox potential) can be introduced to trigger drug release at the target site.
Conclusion
Post-polymerization modification using this compound and related monomers via SuFEx click chemistry represents a highly efficient and versatile platform for the creation of advanced functional polymers. The stability of the sulfonyl fluoride handle, combined with the mild and orthogonal nature of the SuFEx reaction, provides an invaluable tool for researchers in materials science and drug development. The protocols and data presented herein, based on well-established analogous systems, offer a solid foundation for the design and synthesis of novel polymeric materials for a wide range of biomedical applications.
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. insights.globalspec.com [insights.globalspec.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Postpolymerization modification of a sulfonyl fluoride‐decorated polynorbornene using the sulfur‐fluoride exchange click reaction | NSF Public Access Repository [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making Polymer Chemistry ‘Click’ [foundry.lbl.gov]
- 9. Postpolymerization modification of a sulfonyl fluoride‐decorated polynorbornene using the sulfur‐fluoride exchange click reaction | NSF Public Access Repository [par.nsf.gov]
- 10. SuFExable Polymers with Helical Structures Derived from Thionyl Tetrafluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Methodology for Scaling Up Buta-1,3-diene-1-sulfonyl Fluoride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed methodology for the scaled-up synthesis of buta-1,3-diene-1-sulfonyl fluoride, a potentially valuable building block in drug discovery and chemical biology, particularly for applications involving Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Due to the absence of specific literature detailing a large-scale synthesis of this target molecule, this protocol is a hypothetical approach derived from established and scalable methods for the synthesis of analogous sulfonyl fluorides. The proposed route involves the sulfonylation of a suitable butadiene precursor followed by fluorination. This document provides a detailed experimental protocol, considerations for scale-up, and a summary of relevant data from the literature to guide researchers in developing a robust and efficient synthesis.
Introduction
This compound is a bifunctional molecule combining a reactive diene moiety, suitable for various cycloaddition reactions, and a sulfonyl fluoride group, a key component in SuFEx chemistry.[1] The sulfonyl fluoride group is valued for its stability and specific reactivity towards nucleophiles, making it an attractive functional handle for covalent inhibitor design and bioconjugation.[1][2] The development of a scalable synthesis is crucial for enabling its broader application in pharmaceutical and materials research.
This protocol proposes a two-step synthetic route amenable to scale-up, starting from readily available precursors. The methodology is based on general strategies for the synthesis of vinyl sulfonyl fluorides, adapted for the specific target molecule.
Proposed Synthetic Pathway
A plausible and scalable synthetic route to this compound is proposed to proceed via the following two steps:
-
Sulfonylation of a Butadiene Precursor: Reaction of a suitable 1-substituted buta-1,3-diene derivative (e.g., 1-lithio-1,3-butadiene) with sulfuryl chloride (SO₂Cl₂) to form buta-1,3-diene-1-sulfonyl chloride.
-
Fluorination: Subsequent halogen exchange of the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF), to yield the final product, this compound.
This approach is advantageous for its use of readily available and relatively inexpensive reagents and is based on well-established transformations in sulfonyl fluoride synthesis.[3]
Experimental Protocols
Synthesis of Buta-1,3-diene-1-sulfonyl Chloride (Proposed)
Materials:
-
1-Bromobuta-1,3-diene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Acetone
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Lithiation: The flask is charged with anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath. 1-Bromobuta-1,3-diene (1.0 eq) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 eq) while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of 1-lithio-1,3-butadiene.
-
Sulfonylation: A solution of sulfuryl chloride (1.2 eq) in anhydrous diethyl ether is added dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. After the addition is complete, the mixture is stirred at -78 °C for an additional 2 hours.
-
Work-up: The reaction is quenched by the slow addition of water, followed by warming to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield crude buta-1,3-diene-1-sulfonyl chloride. Due to the potential instability of the product, it is recommended to proceed to the next step without extensive purification or to purify quickly via short-path distillation under high vacuum.
Synthesis of this compound (Proposed)
Materials:
-
Crude buta-1,3-diene-1-sulfonyl chloride
-
Potassium fluoride (KF), spray-dried
-
Acetonitrile (MeCN)
-
18-Crown-6 (optional, as a phase-transfer catalyst)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with spray-dried potassium fluoride (3.0 eq) and acetonitrile.
-
Fluorination: The crude buta-1,3-diene-1-sulfonyl chloride (1.0 eq), dissolved in a minimal amount of acetonitrile, is added to the KF suspension. 18-Crown-6 (0.1 eq) can be added to facilitate the reaction. The mixture is heated to reflux (approximately 82 °C) and stirred vigorously for 4-6 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove excess KF and other inorganic salts. The filtrate is concentrated under reduced pressure. The residue is taken up in dichloromethane and washed with deionized water to remove any remaining salts and the crown ether.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various sulfonyl fluorides from sulfonyl chlorides, which can serve as a benchmark for the proposed synthesis.
| Starting Sulfonyl Chloride | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | KF | Acetonitrile | Reflux | 4 | >95 | [3] |
| 4-Toluenesulfonyl chloride | KF | Acetonitrile | Reflux | 3 | 98 | [2] |
| Heteroaromatic sulfonyl chlorides | KHF₂ | Acetonitrile | RT | 12 | 70-90 | [2] |
| Aliphatic sulfonyl chlorides | KF | Acetonitrile | 80 | 12 | 60-85 | [4] |
Scale-Up Considerations
-
Temperature Control: The initial lithiation step is highly exothermic and requires careful temperature control, especially on a larger scale. A reliable cooling system and slow addition of reagents are critical.
-
Reagent Purity: The purity of the starting materials, particularly the dryness of solvents and the quality of n-butyllithium and potassium fluoride, is crucial for achieving high yields.
-
Mixing: Efficient stirring is essential, especially in the heterogeneous fluorination step, to ensure good contact between the sulfonyl chloride and the potassium fluoride.
-
Safety: Both n-butyllithium and sulfuryl chloride are highly reactive and corrosive. All operations should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment. The potential for pressure build-up during the reaction should be considered.
-
Product Stability: Diene sulfonyl fluorides may be prone to polymerization or degradation, especially at elevated temperatures. It is advisable to store the purified product at low temperatures and under an inert atmosphere.
Visualization
Experimental Workflow
The following diagram illustrates the proposed workflow for the scaled-up synthesis of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
The provided methodology offers a plausible and scalable route to this compound. While this protocol is based on established chemical transformations, optimization of reaction conditions will be necessary to achieve high yields and purity on a larger scale. The successful development of this synthesis will provide the research community with a valuable tool for the advancement of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 4. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diels-Alder Reactions with Buta-1,3-diene-1-sulfonyl fluoride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing buta-1,3-diene-1-sulfonyl fluoride in Diels-Alder cycloadditions. The information is structured to help you identify and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction with this compound is showing low yield or not proceeding. What are the likely causes?
A1: Several factors could contribute to low reactivity. The sulfonyl fluoride group (-SO₂F) is strongly electron-withdrawing, which deactivates the diene for a standard electron-demand Diels-Alder reaction. These reactions are typically fastest when the diene has electron-donating groups and the dienophile has electron-withdrawing groups.[1][2] Your reaction may be slow due to an unfavorable electronic match. Additionally, the diene must be able to adopt an s-cis conformation to react.[3][4][5] Steric hindrance can also inhibit the reaction.[2]
Q2: I am observing a significant amount of an unintended product with double the mass of the starting diene. What is this side product?
A2: This is very likely a diene dimer. Dienes, particularly when activated or heated, can undergo a Diels-Alder reaction with themselves, where one molecule acts as the diene and the other as the dienophile.[3] For instance, 1,3-butadiene is known to dimerize to 4-vinyl-cyclohexene.[6] This is a common side reaction for many dienes and can compete with your desired reaction pathway.
Q3: Can the sulfonyl fluoride group react under the reaction conditions?
A3: The sulfonyl fluoride group is generally robust and less reactive than sulfonyl chlorides.[7] However, it is an electrophilic site and can react with strong nucleophiles, particularly at elevated temperatures or in the presence of certain catalysts or basic reagents. While stable in many conditions, its stability should be considered during the reaction workup, especially if using nucleophilic reagents like amines or strong bases.[7][8]
Q4: Would an electron-rich dienophile be more suitable for this diene?
A4: Yes. Given the electron-withdrawing nature of the sulfonyl fluoride group, this compound is an electron-poor diene. It is therefore better suited for an "inverse-electron-demand" Diels-Alder reaction.[9] In this type of reaction, an electron-poor diene reacts fastest with an electron-rich dienophile (e.g., vinyl ethers, enamines).
Troubleshooting Guide
This section addresses common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Unfavorable Electronics: The dienophile is not electron-rich enough for an inverse-electron-demand reaction.[9] 2. Low Reaction Temperature: The activation energy for the cycloaddition is not being met. 3. Diene Instability: The diene may be degrading or polymerizing under the reaction conditions. | 1. Switch to a more electron-rich dienophile (e.g., ethyl vinyl ether, pyrrolidine enamines). 2. Screen higher temperatures incrementally. Use a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to accelerate the reaction, but monitor for side reactions. 3. Ensure the diene is pure. Consider adding it slowly to the heated solution of the dienophile to keep its instantaneous concentration low. |
| Dominant Dimer Formation | 1. High Diene Concentration: Favors the bimolecular dimerization reaction. 2. High Reaction Temperature: Can accelerate the rate of dimerization relative to the desired reaction.[6] | 1. Use a higher ratio of dienophile to diene. 2. Employ "slow addition" technique: add the diene via syringe pump over several hours to a solution of the dienophile. 3. Attempt the reaction at the lowest feasible temperature that still allows the primary reaction to proceed. |
| Multiple Unidentified Products | 1. Polymerization: The diene is polymerizing under thermal conditions. 2. Decomposition: The starting materials or product are unstable at the reaction temperature. 3. Reaction of Sulfonyl Fluoride: The -SO₂F group is reacting with the solvent or additives.[7] | 1. Add a radical inhibitor (e.g., BHT, hydroquinone) to the reaction mixture. 2. Run the reaction at a lower temperature for a longer duration. Perform a stability test of your starting materials under the reaction conditions. 3. Ensure the solvent is aprotic and non-nucleophilic (e.g., Toluene, Dichloromethane). Avoid basic or nucleophilic additives if possible. |
Visualized Workflows and Pathways
Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common issues in Diels-Alder reactions involving this compound.
Caption: A flowchart for systematic troubleshooting of the reaction.
Reaction Pathways: Desired vs. Side Reaction
This diagram illustrates the competition between the desired [4+2] cycloaddition with a dienophile and the undesired self-dimerization of the diene.
Caption: Desired cycloaddition versus the competing dimerization pathway.
General Experimental Protocol
This protocol provides a starting point for performing an inverse-electron-demand Diels-Alder reaction. Conditions should be optimized for your specific dienophile.
Materials:
-
This compound (ensure purity)
-
Electron-rich dienophile (e.g., ethyl vinyl ether)
-
Anhydrous, non-nucleophilic solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried reaction vessel under an inert atmosphere, add the electron-rich dienophile (e.g., 1.5 to 3.0 equivalents) and anhydrous solvent.
-
Heating: Heat the solution to the desired reaction temperature (start with a screening temperature of 80-110 °C).
-
Slow Addition: Prepare a solution of this compound (1.0 equivalent) in a minimum amount of anhydrous solvent. Add this solution to the heated dienophile solution dropwise via a syringe pump over 2-6 hours. This minimizes the instantaneous concentration of the diene, suppressing dimerization.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the limiting reagent (the diene) is a good indicator.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography. The choice of eluent will depend on the polarity of the final product.
-
Characterization: Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
improving the stability of buta-1,3-diene-1-sulfonyl fluoride during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of buta-1,3-diene-1-sulfonyl fluoride during storage. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Q1: I observed a significant decrease in the purity of my this compound sample after a few weeks of storage at room temperature. What could be the cause?
A1: The decrease in purity is likely due to the inherent reactivity of the molecule, which contains both a conjugated diene system and a sulfonyl fluoride functional group. Several degradation pathways are possible:
-
Polymerization: Conjugated dienes, like buta-1,3-diene, are prone to polymerization, especially when exposed to heat, light, or oxygen. This can lead to the formation of oligomers and polymers, reducing the concentration of the desired monomer.
-
Hydrolysis: While sulfonyl fluorides are generally more resistant to hydrolysis than sulfonyl chlorides, they can still react with water, especially under basic conditions, to form the corresponding sulfonic acid.
-
Dimerization (Diels-Alder Reaction): Butadiene derivatives can undergo [4+2] cycloaddition reactions with themselves, leading to the formation of dimeric impurities.
Q2: My sample of this compound has turned viscous and slightly yellow. Is it still usable?
A2: A change in viscosity and the appearance of a yellow color are strong indicators of polymerization. It is highly recommended to assess the purity of the sample using analytical techniques such as NMR, GC-MS, or HPLC before use. If significant polymerization has occurred, the material may not be suitable for experiments where precise stoichiometry is critical.
Q3: I suspect my solvent may be contributing to the degradation of this compound. Which solvents are recommended for storage?
A3: Solvents can play a critical role in the stability of reactive compounds. For this compound, consider the following:
-
Recommended Solvents: Anhydrous, aprotic solvents such as dioxane, tetrahydrofuran (THF), or toluene are generally preferred. Ensure the solvent is free of water and other nucleophilic impurities.
-
Solvents to Avoid: Protic solvents like water and alcohols should be avoided due to the risk of hydrolysis of the sulfonyl fluoride group. Amines and other basic solvents can catalyze both hydrolysis and polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: To maximize the shelf-life of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at -20°C or below, to minimize the rate of polymerization and other degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and oxygen-initiated polymerization.
-
Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil. Light can initiate radical polymerization.
-
Inhibitor: For longer-term storage, consider the addition of a polymerization inhibitor.
Q2: What type of inhibitor should I use to prevent the polymerization of this compound, and at what concentration?
A2: Phenolic inhibitors are commonly used to stabilize conjugated dienes.[1] For this compound, a suitable inhibitor would be 4-methoxyphenol (MEHQ). A typical concentration for MEHQ is 100-200 ppm.[2] It is crucial to ensure that a small amount of oxygen is present in the headspace of the container, as phenolic inhibitors function by reacting with peroxide radicals that are formed in the presence of oxygen.[1][2]
Q3: How can I monitor the purity of my this compound sample over time?
A3: Several analytical techniques can be employed to assess the purity and detect degradation products:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the monomer and to detect the appearance of new signals corresponding to polymers or other degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of the pure compound and separate it from non-volatile impurities like polymers.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the characteristic peaks of the diene and sulfonyl fluoride functional groups.
Summary of Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C | Reduces rates of polymerization and degradation. |
| Atmosphere | Inert (Argon or Nitrogen) with a small amount of O₂ if an inhibitor is used | Prevents oxidation; oxygen is required for phenolic inhibitors to be effective.[1] |
| Light | Protect from light (Amber vial) | Prevents light-induced polymerization. |
| Inhibitor | 100-200 ppm of 4-methoxyphenol (MEHQ) | Inhibits radical polymerization.[2] |
| Solvent | Anhydrous, aprotic solvents (e.g., dioxane, THF) | Minimizes hydrolysis of the sulfonyl fluoride. |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
-
Objective: To add a polymerization inhibitor to a sample of this compound for long-term storage.
-
Materials:
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This compound
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4-methoxyphenol (MEHQ)
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Anhydrous solvent (e.g., dioxane)
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Inert gas (argon or nitrogen)
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Amber vial with a septum-lined cap
-
-
Procedure:
-
Prepare a stock solution of MEHQ in the chosen anhydrous solvent (e.g., 1 mg/mL).
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In a clean, dry amber vial, add the desired amount of this compound.
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If the compound is a solid, dissolve it in a minimal amount of the anhydrous solvent.
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Using a microliter syringe, add the appropriate volume of the MEHQ stock solution to achieve a final concentration of 100-200 ppm.
-
Purge the headspace of the vial with an inert gas for 1-2 minutes, but do not rigorously exclude all oxygen.
-
Seal the vial tightly with the septum-lined cap.
-
Store the vial at ≤ -20°C.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Objective: To determine the purity of a this compound sample using ¹H NMR.
-
Materials:
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This compound sample
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Deuterated solvent (e.g., CDCl₃)
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Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tube
-
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
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Integrate the characteristic peaks of this compound and the internal standard.
-
Calculate the purity of the sample based on the relative integrals and the initial masses of the sample and standard.
-
Examine the spectrum for the presence of broad signals in the aliphatic region, which may indicate the presence of polymers.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for the storage and monitoring of this compound.
References
Technical Support Center: Optimizing SuFEx Reactions with Buta-1,3-diene-1-sulfonyl fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing buta-1,3-diene-1-sulfonyl fluoride in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in SuFEx reactions?
This compound is an aliphatic sulfonyl fluoride. Generally, aliphatic sulfonyl fluorides exhibit lower reactivity in SuFEx reactions compared to their aryl counterparts.[1] The electron-withdrawing nature of the sulfonyl fluoride group and the conjugated diene system can influence its reactivity profile. Successful reactions often require carefully optimized conditions to achieve high yields and avoid side reactions.
Q2: What are the most common catalysts for SuFEx reactions with aliphatic sulfonyl fluorides?
Several catalytic systems can be employed for SuFEx reactions. For aliphatic sulfonyl fluorides, which can be sensitive to strong bases, milder catalytic systems are often preferred. Common catalysts include:
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Organic Bases: Hindered bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) in combination with hexamethyldisilazane (HMDS) have been shown to be effective for "Accelerated SuFEx" with challenging substrates.[2]
-
Bifluoride Salts: Catalysts like tetrabutylammonium bifluoride (TBAT) can be effective and are compatible with sensitive functional groups like alkyl sulfonyl fluorides.[2]
-
Lewis Acids: Calcium triflimide (Ca(NTf₂)₂) has been reported to activate sulfonyl fluorides for SuFEx reactions with amines under mild conditions.
Strongly basic catalysts like DBU may still be used, but careful optimization of the catalyst loading and reaction temperature is crucial to prevent base-induced side reactions.[2]
Q3: What are potential side reactions to be aware of when using this compound?
The conjugated diene moiety in this compound introduces the possibility of specific side reactions:
-
Diels-Alder Reaction: The buta-1,3-diene system can act as a diene in [4+2] cycloaddition reactions, especially with electron-deficient dienophiles that may be present in the reaction mixture or if the reaction is heated.
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Polymerization: Under certain conditions, such as high temperatures or in the presence of radical initiators, the diene can polymerize.[3]
-
Base-Induced Elimination: Strong bases can deprotonate the α-carbon to the sulfonyl group, potentially leading to elimination or other undesired reactions.[2]
-
1,2- and 1,4-Addition: Under electrophilic conditions, reagents can add across the conjugated diene system, leading to a mixture of products.
Careful control of reaction conditions is essential to minimize these side reactions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | 1. Increase Catalyst Loading: Gradually increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%, then to 20 mol%). For challenging substrates, higher catalyst loadings may be necessary.[2] 2. Switch to a Stronger Catalyst System: If using a mild base, consider switching to a more potent system like BTMG/HMDS or a phosphazene base (e.g., BEMP).[2] 3. Consider a Lewis Acid Catalyst: For reactions with amine nucleophiles, a Lewis acid catalyst like Ca(NTf₂)₂ might be more effective. |
| Low Reactivity of Aliphatic Sulfonyl Fluoride | 1. Increase Reaction Temperature: Gently warm the reaction mixture (e.g., to 40-60 °C). Monitor carefully for the formation of side products. 2. Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS. Aliphatic sulfonyl fluorides often require longer reaction times than aryl sulfonyl fluorides. |
| Poor Nucleophile Activation | 1. Use a Silyl-Protected Nucleophile: For alcohol nucleophiles, using the corresponding silyl ether (e.g., TBS-ether) can significantly enhance reactivity, especially with catalysts like DBU. 2. Ensure Anhydrous Conditions: Water can compete with the nucleophile and deactivate the catalyst. Ensure all reagents and solvents are dry. |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Diels-Alder Side Reaction | 1. Lower the Reaction Temperature: Conduct the reaction at room temperature or below if possible. 2. Avoid Dienophiles: Ensure the reaction mixture is free of any potential dienophiles. If the nucleophile itself can act as a dienophile, this substrate may not be suitable. |
| Base-Induced Side Reactions (e.g., Elimination) | 1. Use a Milder Base: Switch from a strong base like DBU to a more hindered or weaker base (e.g., DIPEA) or a bifluoride salt catalyst.[2] 2. Lower the Base Concentration: Use the minimum effective catalyst loading. |
| 1,2- vs. 1,4-Addition to the Diene | 1. Use Neutral or Mildly Basic Conditions: Avoid strongly acidic conditions that could promote electrophilic addition to the diene. |
Data Presentation
Table 1: Recommended Starting Conditions for SuFEx with Aliphatic Sulfonyl Fluorides
| Parameter | Condition A (Mild Base) | Condition B (Accelerated SuFEx) |
| Catalyst | Tetrabutylammonium bifluoride (TBAT) | BTMG / HMDS |
| Catalyst Loading | 10-20 mol% | 5-10 mol% BTMG, 1.5-2.0 equiv HMDS |
| Nucleophile | Alcohol or Amine | Alcohol |
| Solvent | Acetonitrile or THF | Acetonitrile |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12-24 hours | 0.5-4 hours |
Note: These are starting points and may require optimization for this compound.
Experimental Protocols
General Protocol for SuFEx with this compound (Condition B - Accelerated SuFEx)
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add the alcohol nucleophile (1.1 equiv).
-
Add anhydrous acetonitrile as the solvent.
-
Add hexamethyldisilazane (HMDS, 1.5 equiv).
-
Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 0.1 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a few drops of water.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for optimizing SuFEx reactions.
Caption: Reaction pathway considerations for this compound.
References
Technical Support Center: Polymerization of Buta-1,3-diene-1-sulfonyl Fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of buta-1,3-diene-1-sulfonyl fluoride. Given the specific nature of this monomer, this guide also draws on established principles from the polymerization of related substituted butadienes and the chemistry of sulfonyl fluorides to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the potential polymerization methods for this compound?
A1: Based on the structure of buta-1,3-diene, both free-radical and anionic polymerization are plausible methods.[1][2] Free-radical polymerization is a common method for butadiene and its derivatives.[1][3] Anionic polymerization of dienes is also well-established and allows for good control over the polymer architecture.[2][4] The presence of the electron-withdrawing sulfonyl fluoride group may influence the choice of initiator and reaction conditions.
Q2: How does the sulfonyl fluoride group affect the polymerization of the butadiene monomer?
A2: The sulfonyl fluoride (-SO₂F) group is a strong electron-withdrawing group. This can significantly impact the reactivity of the vinyl group it is attached to, potentially making it more susceptible to nucleophilic attack in anionic polymerization. In free-radical polymerization, it can alter the reactivity ratios in copolymerizations. Additionally, the sulfonyl fluoride moiety is known for its use in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, suggesting it can be a reactive handle for post-polymerization modification.[5][6]
Q3: Are there any known safety concerns when working with sulfonyl fluoride monomers?
A3: Sulfonyl fluorides are generally more stable to hydrolysis than the corresponding sulfonyl chlorides.[6] However, like all chemicals in a research setting, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The polymerization should be conducted in a well-ventilated fume hood. For specific safety information, always refer to the Material Safety Data Sheet (MSDS) of the specific monomer and any other reagents used.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No polymerization or very low yield | Inhibitor in monomer: Commercial monomers often contain inhibitors to prevent premature polymerization. | Purify the monomer before use by passing it through a column of activated alumina or by distillation under reduced pressure. |
| Inactive initiator: The initiator may have degraded due to improper storage or handling. | Use a fresh batch of initiator. For anionic polymerization, ensure rigorously anhydrous and oxygen-free conditions as initiators like organolithiums are highly reactive. | |
| Incorrect reaction temperature: The polymerization temperature may be too high or too low for the chosen initiator system. | Optimize the reaction temperature. Free-radical polymerizations are typically conducted at elevated temperatures (50-80 °C), while anionic polymerizations are often performed at low temperatures to control the reaction. | |
| Presence of impurities: Water, oxygen, or other impurities can terminate the polymerization, especially in anionic systems. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and degas all solutions prior to use. | |
| Poorly controlled polymerization (broad molecular weight distribution) | Chain transfer reactions: Impurities or the monomer itself can act as chain transfer agents. | Purify all reagents and solvents thoroughly. In anionic polymerization, lowering the reaction temperature can minimize side reactions. |
| Termination reactions: In free-radical polymerization, high initiator concentrations can lead to increased termination. | Optimize the initiator concentration. A lower concentration will generally lead to higher molecular weight and better control. | |
| Formation of cross-linked or insoluble polymer | High conversion: At high monomer conversion, branching and cross-linking can occur, especially with diene monomers.[7] | Limit the monomer conversion by reducing the reaction time or quenching the reaction at a specific conversion level. |
| Dimerization or side reactions of the monomer: The reactive nature of the diene and the sulfonyl fluoride group could lead to side reactions. | Characterize the monomer purity thoroughly before polymerization. Consider adjusting the reaction conditions (e.g., temperature, concentration) to minimize side reactions. | |
| Unexpected polymer microstructure | Polymerization conditions: The microstructure of polydienes (cis-1,4, trans-1,4, and 1,2-addition) is highly dependent on the polymerization method, solvent, and counter-ion (in anionic polymerization).[1] | For anionic polymerization, the choice of solvent is critical. Non-polar solvents typically favor 1,4-addition, while polar solvents increase the proportion of 1,2-addition. For free-radical polymerization, the temperature can influence the microstructure. |
Experimental Protocols
General Procedure for Free-Radical Polymerization (Solution)
-
Monomer Purification: Pass the this compound monomer through a column of basic alumina to remove any inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified monomer and an appropriate solvent (e.g., toluene, dioxane).
-
Initiator Addition: Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The monomer-to-initiator ratio will need to be optimized but a starting point of 100:1 to 500:1 can be considered.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in an oil bath preheated to the desired temperature (e.g., 60-80 °C) and stir for the desired reaction time.
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol, hexane).
-
Purification: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
General Procedure for Anionic Polymerization
-
Rigorous Purification: All glassware must be rigorously cleaned and flame-dried under vacuum. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for hexane). The monomer must be purified and free of any protic impurities.
-
Reaction Setup: Assemble the reaction apparatus under a high-purity inert atmosphere (argon or nitrogen).
-
Solvent and Monomer Addition: Add the anhydrous solvent to the reaction flask via cannula, followed by the purified monomer. Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Initiation: Add the organolithium initiator (e.g., n-butyllithium or sec-butyllithium) dropwise to the stirred monomer solution until a persistent color change is observed (if applicable), then add the calculated amount for the desired molecular weight.
-
Polymerization: Allow the polymerization to proceed for the desired time. The reaction is typically fast.
-
Termination: Quench the living polymer chains by adding a degassed terminating agent, such as methanol.
-
Precipitation and Purification: Allow the solution to warm to room temperature and precipitate the polymer in a non-solvent. Filter, wash, and dry the polymer as described for the free-radical method.
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: A logical troubleshooting guide for this compound polymerization issues.
References
- 1. Polymerisation of buta-1,3-diene by free radical mechanism gives _________.A. trans-1,4-PolybutadieneB. cis-1,4-PolybutadieneC. Polyvinyl polytheneD. Polyallyl polythene [vedantu.com]
- 2. Green perspective drives the renaissance of anionic diene polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sarthaks.com [sarthaks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Buta-1,3-diene-1-sulfonyl Fluoride Derivatives
Welcome to the technical support center for the purification of buta-1,3-diene-1-sulfonyl fluoride derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of these reactive and potentially unstable compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.
Question 1: My purified compound appears to be polymerizing upon storage. How can I prevent this?
Answer: The buta-1,3-diene moiety is susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[1][2] To prevent polymerization of the purified product:
-
Storage Conditions: Store the compound at low temperatures (-20°C or below) in the dark.
-
Inhibitors: Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ), to the storage solution.[1] The choice and concentration of the inhibitor should be carefully considered to avoid interference with downstream applications.
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate radical species that initiate polymerization.[3]
Question 2: I am observing decomposition of my sulfonyl fluoride group during silica gel chromatography. What is happening and how can I mitigate it?
Answer: While sulfonyl fluorides are generally more stable than their chloride counterparts, they can still be susceptible to hydrolysis or decomposition on silica gel, which has a slightly acidic surface.[4][5] This can be exacerbated if the compound is sensitive or if the chromatography run is prolonged.
-
Deactivation of Silica Gel: Before use, you can treat the silica gel with a base, such as triethylamine, to neutralize its acidic sites. A common method is to flush the packed column with a solvent system containing a small percentage (e.g., 0.1-1%) of triethylamine before loading the sample.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded-phase silica, like C18, for reverse-phase chromatography.
-
Speed and Temperature: Perform the chromatography as quickly as possible and at room temperature to minimize the contact time between your compound and the stationary phase.
Question 3: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What are the likely causes and solutions?
Answer: Streaking and poor separation can be due to several factors related to the compound's properties and the chromatographic conditions.
-
Compound Instability: As mentioned, decomposition on the silica gel can lead to streaking. The solutions in Question 2 are applicable here.
-
Solvent System: The polarity of the eluent may not be optimal. Experiment with different solvent systems of varying polarity. A common mobile phase for sulfonyl fluorides is a mixture of hexane and ethyl acetate.[6]
-
Sample Loading: Overloading the column can lead to band broadening and poor separation. Ensure you are not exceeding the capacity of your column. A general rule of thumb is to load 1-5% of the silica gel weight.
-
Solubility: Your compound may not be fully soluble in the mobile phase, causing it to precipitate and streak. Ensure your compound is fully dissolved in a minimum amount of the mobile phase before loading.
Question 4: After purification, my yield is very low. Where could my product be going?
Answer: Low recovery can be frustrating. Here are several potential reasons and how to troubleshoot them:[7]
-
Volatility: Butadiene derivatives can be volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at a controlled temperature and pressure.
-
Aqueous Solubility: If your workup involved an aqueous wash, your product might have some solubility in the aqueous layer. It is good practice to back-extract the aqueous layer with your organic solvent to recover any dissolved product.[7]
-
Adsorption: Your compound may be irreversibly adsorbed onto the stationary phase (e.g., silica gel) or filtration media (e.g., celite). Minimizing the amount of stationary phase and ensuring the chosen eluent is sufficiently polar to elute the compound can help.
-
Decomposition: As discussed, the compound may be degrading during the workup or purification steps. Re-evaluate the pH, temperature, and exposure to air and light throughout the process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: The primary challenges stem from the dual reactivity of the molecule. The buta-1,3-diene component is prone to polymerization, while the sulfonyl fluoride group can be susceptible to hydrolysis or reaction with nucleophiles under certain conditions.[1][8] Achieving high purity requires careful handling to prevent both degradation and polymerization.
Q2: What is the recommended method for purifying these derivatives?
A2: Flash column chromatography on silica gel is a common method for the purification of sulfonyl fluorides.[6] However, given the potential for instability, other methods like crystallization or preparative thin-layer chromatography (prep-TLC) might be more suitable for sensitive compounds. For larger scale purifications, distillation under reduced pressure can be an option for thermally stable derivatives.[9]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for structural confirmation and purity assessment.[10] The presence of characteristic peaks and the absence of impurity signals are key indicators of purity.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is excellent for determining the number of components in a sample and confirming the molecular weight of the desired product.[8][11]
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
Q4: What are some common impurities I might encounter?
A4: Common impurities can arise from starting materials or side reactions during the synthesis. These may include:
-
Unreacted starting materials.
-
Byproducts from incomplete reactions.
-
Products of diene polymerization or cyclization.
-
Hydrolyzed sulfonyl fluoride (sulfonic acid).
-
Products from addition reactions to the diene.
Q5: Can I use crystallization to purify my this compound derivative?
A5: Yes, crystallization can be an excellent purification method, especially for obtaining highly pure, crystalline solids.[12] The key is to find a suitable solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for crystallization include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Flash Column Chromatography | High resolution, applicable to a wide range of compounds. | Potential for compound decomposition on stationary phase, solvent consumption. | Small to medium scale purification of moderately stable compounds. |
| Crystallization | Can yield very high purity, scalable. | Finding a suitable solvent can be challenging, may not be effective for all compounds. | Purification of solid compounds that have good crystallization properties. |
| Preparative TLC | Good for small quantities, allows for good visualization of separation. | Limited sample capacity, can be labor-intensive. | Small-scale purification and for compounds that are difficult to separate by column chromatography. |
| Distillation | Good for large scale, removes non-volatile impurities. | Requires the compound to be thermally stable and volatile. | Large-scale purification of thermally stable, liquid compounds. |
Table 2: Common Polymerization Inhibitors
| Inhibitor | Typical Concentration | Removal Method | Notes |
| Butylated hydroxytoluene (BHT) | 10-200 ppm | Chromatography, distillation | A common and effective radical scavenger. |
| 4-Methoxyphenol (MEHQ) | 10-1000 ppm | Alkali wash, chromatography | Often used for storing acrylic monomers. |
| 4-tert-Butylcatechol (TBC) | 10-50 ppm | Alkali wash | Effective in the presence of oxygen. |
| Phenothiazine | 100-1000 ppm | Chromatography | Can be used at higher temperatures. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 100% hexane) through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Assessment by HPLC-MS
-
Sample Preparation: Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid. A typical gradient might be 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Range: Scan a range that includes the expected molecular weight of the product.
-
-
Data Analysis: Analyze the chromatogram for a single major peak at the expected retention time and the mass spectrum for the correct molecular ion.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 6. rsc.org [rsc.org]
- 7. How To [chem.rochester.edu]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
- 11. Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. science.uct.ac.za [science.uct.ac.za]
preventing unwanted polymerization of buta-1,3-diene-1-sulfonyl fluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of buta-1,3-diene-1-sulfonyl fluoride during their experiments.
Troubleshooting Unwanted Polymerization
Unwanted polymerization of this compound can manifest as viscosity changes, precipitate formation, or discrepancies in analytical data. The following guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow for Unwanted Polymerization
Caption: Troubleshooting workflow for identifying and mitigating unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has become viscous and formed a precipitate. What is happening?
A1: This is a strong indication of unwanted polymerization. This compound, like other conjugated dienes, can undergo free-radical polymerization, especially when exposed to heat, light, or in the absence of an appropriate inhibitor. The increased viscosity and precipitate are due to the formation of higher molecular weight polymer chains that are less soluble in the solvent.
Q2: What are the primary triggers for the polymerization of this compound?
A2: The primary triggers for free-radical polymerization include:
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Heat: Elevated temperatures can initiate thermal polymerization.
-
Light: UV light can generate free radicals and initiate polymerization.
-
Presence of Oxygen: Oxygen can react with the diene to form peroxides, which can then decompose to initiate polymerization.
-
Absence of Inhibitor: Polymerization inhibitors are crucial for scavenging free radicals and preventing the initiation of polymerization.
Q3: How can I prevent the unwanted polymerization of this compound during storage?
A3: Proper storage is critical. It is recommended to store this compound under the following conditions:
-
Low Temperature: Store in a refrigerator or freezer (typically below 4°C).
-
In the Dark: Use amber glass vials or store in a light-proof container.
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent peroxide formation.
-
With an Inhibitor: Ensure that an appropriate polymerization inhibitor is present in the monomer.
| Parameter | Recommended Condition | Rationale |
| Temperature | < 4°C | Reduces the rate of thermal polymerization. |
| Light | Store in amber vials or in the dark | Prevents photo-initiated polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents the formation of peroxides which can initiate polymerization. |
| Inhibitor | Present at recommended concentration | Scavenges free radicals to prevent the onset of polymerization. |
Q4: Which polymerization inhibitors are suitable for this compound, and at what concentration?
A4: While specific studies on this compound are limited, inhibitors commonly used for 1,3-butadiene and other functionalized dienes are a good starting point. The choice of inhibitor may depend on the subsequent experimental conditions, especially the purification method.
| Inhibitor | Typical Concentration (ppm) | Notes |
| Butylated hydroxytoluene (BHT) | 100 - 1000 | A common and effective radical scavenger. |
| 4-tert-Butylcatechol (TBC) | 50 - 500 | Often used for dienes, may require removal before polymerization.[1] |
| Hydroquinone (HQ) | 100 - 1000 | Effective, but can be more challenging to remove than BHT or TBC.[1] |
| Phenothiazine (PTZ) | 100 - 500 | A highly effective inhibitor, particularly at elevated temperatures. |
Note: The optimal inhibitor and its concentration should be determined experimentally for your specific application.
Q5: I need to perform a reaction at an elevated temperature. How can I prevent polymerization?
A5: For reactions at elevated temperatures, consider the following:
-
Use a High-Temperature Inhibitor: Some inhibitors, like phenothiazine, are more effective at higher temperatures.
-
Minimize Reaction Time: The shorter the exposure to high temperatures, the lower the risk of polymerization.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction setup.
-
Monitor the Reaction: Keep a close watch for any signs of polymerization.
Q6: How does the sulfonyl fluoride group affect the stability of the diene?
A6: The sulfonyl fluoride group is a strong electron-withdrawing group. This can influence the electronic properties of the conjugated diene system. While the sulfonyl fluoride group itself is generally stable to hydrolysis and thermally robust, its effect on the diene's propensity to polymerize via a free-radical mechanism needs to be considered.[2] Electron-deficient dienes can have different polymerization kinetics compared to electron-rich or neutral dienes.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors Prior to Use
For many synthetic applications, particularly controlled polymerization reactions, the removal of the storage inhibitor is necessary.
Materials:
-
Inhibited this compound
-
Anhydrous diethyl ether or other suitable solvent
-
5% w/v aqueous sodium hydroxide solution, freshly prepared and cooled
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the inhibited monomer in a suitable solvent (e.g., diethyl ether) in a separatory funnel.
-
Wash the organic solution with a 5% aqueous sodium hydroxide solution to remove the phenolic inhibitor. Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove any residual sodium hydroxide.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
Important: Use the inhibitor-free monomer immediately. If storage is necessary, add a fresh, known amount of inhibitor and store under the recommended conditions.
Diagram: Inhibitor Removal Workflow
Caption: Workflow for the removal of phenolic inhibitors from the monomer.
References
Technical Support Center: Buta-1,3-diene-1-sulfonyl fluoride Solubility Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of buta-1,3-diene-1-sulfonyl fluoride.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
A1: While specific experimental data for this compound is limited, we can infer its general solubility based on its structure. The buta-1,3-diene backbone is hydrophobic, suggesting poor solubility in aqueous solutions.[1] The presence of the polar sulfonyl fluoride group may impart some polarity, but overall, the molecule is expected to be sparingly soluble in water and more soluble in non-polar organic solvents.[1]
Q2: What are the primary challenges in achieving adequate solubility for compounds like this compound?
A2: Compounds with low aqueous solubility, a common issue for over 40% of new chemical entities, present significant challenges for formulation and bioavailability.[2] For oral drug delivery, a compound must be in solution at the site of absorption to be effective.[2][3] Key challenges include slow dissolution rates, which can lead to incomplete absorption and reduced therapeutic efficacy.[3]
Q3: What are the main strategies to improve the solubility of a poorly soluble compound?
A3: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[2]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension), altering the crystal structure (polymorphs, amorphous forms), and creating solid dispersions in inert carriers.[2][4]
-
Chemical Modifications: These strategies involve altering the molecule itself or its immediate environment. Examples include salt formation, pH adjustment, co-solvency, and complexation.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: The compound is not dissolving sufficiently in my aqueous buffer.
Possible Cause: The inherent low aqueous solubility of the buta-1,3-diene backbone.
Troubleshooting Steps:
-
Co-solvency: Introduce a water-miscible organic solvent (a co-solvent) to the aqueous buffer. This can reduce the interfacial tension between the compound and the aqueous phase, thereby increasing solubility.[3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
pH Adjustment: Although this compound does not have obvious acidic or basic functional groups for salt formation, the stability and solubility of the sulfonyl fluoride group might be influenced by pH. Experiment with a range of pH values to determine the optimal condition for solubility.
-
Micronization: Reducing the particle size of the compound increases the surface area available for dissolution.[5] Techniques like jet milling or rotor-stator colloid mills can be used for this purpose.[3]
Issue 2: My formulation is showing poor stability and the compound is precipitating out of solution.
Possible Cause: The use of a metastable solid-state form or supersaturation.
Troubleshooting Steps:
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (PXRD) and differential scanning calorimetry (DSC) to characterize the solid-state form of your compound.[6] This will help determine if you are working with a stable crystalline form or a less stable amorphous or polymorphic form.[6]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix can create a stable solid solution and improve dissolution rates.[4] Common carriers include polymers like povidone (PVP) and polyethylene glycol (PEG).
-
Inclusion Complexation: The use of cyclodextrins can form inclusion complexes where the hydrophobic buta-1,3-diene portion of the molecule is encapsulated within the cyclodextrin cavity, enhancing its aqueous solubility.[3][7]
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or a co-solvent mixture) in a sealed container.
-
Agitate the container at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The obtained solid dispersion can then be ground and sieved to obtain a powder with a uniform particle size.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| Phosphate Buffer (pH 7.4) | 25 | < 0.1 |
| Ethanol | 25 | 15 |
| Propylene Glycol | 25 | 20 |
| 20% Ethanol in Water | 25 | 1.5 |
| Dichloromethane | 25 | > 50 |
| Hexane | 25 | 5 |
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
The Emergence of Diene-Containing Sulfonyl Fluorides in SuFEx Chemistry: A Comparative Analysis
For researchers, scientists, and drug development professionals, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has become an indispensable tool for molecular assembly. Its robustness, high efficiency, and biocompatibility have propelled its application across various scientific disciplines.[1][2] At the heart of SuFEx lies the unique reactivity of sulfonyl fluorides (-SO₂F), which serve as versatile connectors. This guide provides a comparative analysis of a potential new entrant in the SuFEx toolkit, buta-1,3-diene-1-sulfonyl fluoride (BDSF), against established reagents, offering insights into its prospective advantages and applications.
While this compound (BDSF) is not yet a widely characterized or commercially available reagent, its chemical structure suggests a unique reactivity profile that could offer distinct advantages in SuFEx chemistry. By examining its closest structural analog, ethenesulfonyl fluoride (ESF), and other conjugated SuFEx reagents, we can extrapolate the potential performance and utility of BDSF.[1][3]
Understanding the SuFEx Landscape: A Role for Conjugated Systems
SuFEx chemistry relies on the exchange of the fluoride ion from a sulfonyl fluoride with a nucleophile, forming a stable covalent bond.[2][3] The reactivity of the sulfonyl fluoride hub is a critical parameter, and the introduction of conjugated π-systems, such as in ESF, provides avenues for complementary reactivity, including Michael additions and cycloadditions, without compromising the integrity of the S-F bond.[3] These conjugated systems act as valuable hubs for creating diverse and complex molecular architectures.[3]
This compound: A Hypothetical Profile
Based on the principles of physical organic chemistry, this compound would be expected to possess the following characteristics:
-
Dual Reactivity: Like ESF, the sulfonyl fluoride group in BDSF would serve as a classic SuFEx handle. Additionally, the conjugated diene system would be amenable to a range of pericyclic reactions, most notably Diels-Alder cycloadditions. This dual functionality would allow for orthogonal derivatization, enabling the sequential or simultaneous installation of different molecular fragments.
-
Modulated Electrophilicity: The extended conjugation of the diene, in comparison to the vinyl group in ESF, would likely influence the electrophilicity of the sulfur center. This could potentially be harnessed to fine-tune the reactivity of the SuFEx hub.
-
Versatile Building Block: The diene moiety could be pre-functionalized to introduce additional chemical handles or to modulate the steric and electronic properties of the reagent, offering a high degree of tunability.
A Comparative Look: BDSF vs. Established SuFEx Reagents
To validate the potential of BDSF, a comparison with established SuFEx reagents is crucial. The following table summarizes the key performance indicators of BDSF (hypothetical) against Ethenesulfonyl Fluoride (ESF) and a standard Aryl Sulfonyl Fluoride.
| Feature | This compound (BDSF) (Hypothetical) | Ethenesulfonyl Fluoride (ESF) | Aryl Sulfonyl Fluoride (e.g., Phenylsulfonyl Fluoride) |
| SuFEx Reactivity | Expected to be a competent SuFEx electrophile. | Well-established Michael acceptor and SuFEx reagent.[1][3] | Standard SuFEx reagent, reactivity is well-documented. |
| Orthogonal Reactivity | High potential for Diels-Alder cycloadditions. | Participates in Michael additions and some cycloadditions.[3] | Generally limited to SuFEx and reactions of the aryl ring. |
| Synthetic Accessibility | Likely accessible via multi-step synthesis from butadiene or related precursors. | Commercially available and can be synthesized via established methods. | Readily available from commercial sources or simple synthetic procedures. |
| Potential Applications | Polymer chemistry (cross-linking), synthesis of complex cyclic structures, multi-functional probes. | Introduction of sulfonyl fluoride moieties, synthesis of linear and cyclic compounds.[1] | General purpose SuFEx connections in drug discovery and materials science. |
| Stability | Expected to be reasonably stable, though the diene may be prone to polymerization under certain conditions. | Stable under normal conditions.[1] | Generally very stable. |
Experimental Protocols: A Glimpse into SuFEx Reactions with Unsaturated Systems
While a specific protocol for BDSF is not available, the following general procedure for the SuFEx reaction of an unsaturated sulfonyl fluoride like ESF with a nucleophile provides a valuable template.
General Protocol for Michael Addition to Ethenesulfonyl Fluoride (ESF):
-
Reactants: To a solution of the nucleophile (e.g., a primary or secondary amine, 1.0 equiv) in a suitable solvent (e.g., acetonitrile or dichloromethane) at room temperature is added ethenesulfonyl fluoride (ESF, 1.1 equiv).
-
Catalyst (if required): For less reactive nucleophiles, a non-nucleophilic base such as triethylamine or DBU (0.1-1.0 equiv) can be added to facilitate the reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Visualizing the Chemistry: Diagrams and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key pathways and relationships.
Conclusion and Future Outlook
This compound represents a promising, albeit currently underexplored, addition to the SuFEx toolbox. Its predicted dual reactivity, combining the established reliability of SuFEx with the synthetic power of diene cycloadditions, opens the door to novel molecular architectures and applications in materials science, drug discovery, and chemical biology. Further research into the synthesis and characterization of BDSF is warranted to fully unlock its potential and validate its position as a valuable SuFEx reagent. The continued development of such multi-functional hubs will undoubtedly expand the horizons of click chemistry and enable the construction of increasingly complex and functional molecules.
References
- 1. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Buta-1,3-diene-1-sulfonyl Fluoride Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted covalent inhibitors represents a promising frontier in drug discovery, offering the potential for enhanced potency and prolonged duration of action. However, the introduction of a reactive "warhead" that forms a covalent bond with its protein target necessitates a thorough evaluation of the resulting adduct's biocompatibility. This guide provides a comparative assessment of the biocompatibility of protein adducts formed from buta-1,3-diene-1-sulfonyl fluoride, a representative of the sulfonyl fluoride class of covalent modifiers, against other commonly used alternatives.
While specific biocompatibility data for this compound adducts are not extensively available in the public domain, this guide extrapolates from the known characteristics of sulfonyl fluorides and compares them with well-documented covalent warheads such as acrylamides and vinyl sulfones. The information presented herein is intended to guide researchers in designing and executing robust biocompatibility studies for novel covalent inhibitors.
Comparative Analysis of Covalent Modifier Adducts
The biocompatibility of a covalent inhibitor is multifactorial, with cytotoxicity, immunogenicity, and in vivo stability being critical parameters. The following tables summarize the expected performance of this compound adducts in comparison to established alternatives.
Table 1: Comparative Cytotoxicity of Covalent Modifier Adducts
| Covalent Modifier | Representative Warhead | Target Residues | General Cytotoxicity Profile | Example IC50 Data (HepG2 cells) |
| This compound | Alkenyl Sulfonyl Fluoride | Ser, Thr, Lys, Tyr, His | Expected to be dependent on off-target reactivity. The dienyl moiety may introduce additional reactivity. | Data not available |
| Acrylamide | α,β-unsaturated amide | Cys | Can exhibit cytotoxicity through off-target alkylation, particularly with glutathione.[1][2] | ~5 mM (for acrylamide monomer)[3][4] |
| Vinyl Sulfone | α,β-unsaturated sulfone | Cys, Lys, His | Generally considered more reactive than acrylamides, potentially leading to higher off-target effects if not optimized. | Data not available for direct comparison |
| Chloroacetamide | α-haloacetamide | Cys | Generally more reactive than acrylamides, with a higher potential for off-target reactivity and associated cytotoxicity.[5] | Data not available for direct comparison |
Table 2: Comparative Immunogenicity of Covalent Modifier Adducts
| Covalent Modifier | Hapten Formation Potential | Reported Immunogenicity | Detection Method |
| This compound | Moderate to High | Data not available | Anti-drug Antibody (ADA) ELISA |
| Acrylamide | Moderate | Formation of protein adducts can lead to an immune response.[1] | ADA ELISA |
| Vinyl Sulfone | Moderate to High | Protein adducts are known to be immunogenic. | ADA ELISA |
| Chloroacetamide | High | High reactivity increases the likelihood of forming immunogenic adducts. | ADA ELISA |
Table 3: Comparative In Vivo Stability of Covalent Modifier Adducts
| Covalent Modifier | Adduct Stability | Plasma Half-life | Key Metabolic Pathways |
| This compound | Generally stable with Ser, Tyr, Lys.[6] Adducts with Cys and His can be less stable.[7][8] | Data not available for specific adducts. The parent molecule's stability is crucial. | Hydrolysis of the sulfonyl fluoride, metabolism of the diene. |
| Acrylamide | Stable thioether bond with Cys. | Long, due to irreversible binding. The parent drug's PK/PD is decoupled.[9] | Glutathione conjugation of the parent compound.[10] |
| Vinyl Sulfone | Stable thioether bond with Cys. | Long, due to irreversible binding. | Primarily metabolism of the parent compound. |
| Chloroacetamide | Stable thioether bond with Cys. | Long, due to irreversible binding. | Glutathione conjugation of the parent compound. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of biocompatibility. The following sections provide methodologies for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, HEK293T) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound and control compounds in cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunogenicity Assessment: Anti-Drug Antibody (ADA) Bridging ELISA
This protocol is adapted from methods used for biotherapeutics and can be applied to detect antibodies against small molecule-protein adducts.
Protocol:
-
Plate Coating: Coat a 96-well microtiter plate with the drug-protein adduct (the hapten-carrier conjugate) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted serum samples (from immunized animals or human subjects) and control antibodies to the wells. Incubate for 2 hours at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated version of the drug-protein adduct to each well. Incubate for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.[13]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.[13]
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
In Vitro Stability Assessment: Plasma Stability Assay
This assay determines the stability of a compound in plasma, which can indicate its susceptibility to enzymatic degradation.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Incubation Mixture: In a 96-well plate, add the test compound to pre-warmed plasma (human, rat, or mouse) to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <0.5%).[15][16]
-
Time Points: Incubate the plate at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.[15][17]
-
Reaction Termination: Terminate the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t1/2) of the compound in plasma.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can help visualize complex workflows and pathways.
Caption: A generalized workflow for assessing the biocompatibility of a novel covalent inhibitor.
Caption: The potential biological pathways of a covalent inhibitor, from target engagement to its ultimate fate.
Conclusion
The assessment of biocompatibility is a critical step in the development of safe and effective covalent inhibitors. While this compound represents a potentially useful chemical entity for forming covalent adducts, a comprehensive evaluation of its cytotoxicity, immunogenicity, and in vivo stability is paramount. This guide provides a framework for such an evaluation, drawing comparisons with more established covalent modifiers. Researchers are encouraged to perform head-to-head experimental comparisons using the detailed protocols provided to generate robust and reliable data, thereby enabling informed decisions in the drug discovery and development process. The privileged reactivity of sulfonyl fluorides, which can be tuned to target a variety of amino acid residues, offers exciting possibilities, but this must be balanced with a thorough understanding of the biocompatibility of the resulting covalent adducts.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of an Enzyme-Linked Immunosorbent Assay for the Detection of Binding Anti-Drug Antibodies against Interferon Beta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. mdpi.com [mdpi.com]
- 15. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Data for Buta-1,3-diene-1-sulfonyl Fluoride: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
A direct cross-validation of experimental and computational data for buta-1,3-diene-1-sulfonyl fluoride is not feasible at this time due to the limited availability of published experimental data for this specific compound. Searches of scientific databases did not yield dedicated studies detailing its synthesis, spectroscopic characterization, or computational analysis.
This guide, therefore, provides a methodological framework for researchers to conduct their own cross-validation studies on this compound or analogous sulfonyl fluoride-containing molecules. The following sections outline the necessary experimental protocols and computational methods, present templates for data comparison, and illustrate the workflow for such a study.
Proposed Research Workflow
The cross-validation process involves a synergistic approach where experimental synthesis and characterization inform and are validated by computational modeling. This iterative process strengthens the confidence in both the experimental results and the computational models.
Caption: A proposed workflow for the synthesis, characterization, and computational analysis of this compound, culminating in data cross-validation and model refinement.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable data for comparison with computational results.
Synthesis of this compound
A potential synthetic route could involve the reaction of a suitable precursor, such as a buta-1,3-diene derivative, with a sulfonyl fluoride-introducing reagent. A hypothetical two-step synthesis is outlined below:
-
Preparation of Buta-1,3-diene-1-sulfonic Acid: This could potentially be achieved by the sulfonation of buta-1,3-diene under controlled conditions.
-
Conversion to the Sulfonyl Fluoride: The resulting sulfonic acid would then be converted to the corresponding sulfonyl fluoride using a fluorinating agent, such as cyanuric fluoride or other modern fluorinating reagents.
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Purification: The crude product should be purified using column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and environment of protons. Expected signals would be in the olefinic region.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
¹⁹F NMR: Crucial for confirming the presence of the sulfonyl fluoride group. A characteristic singlet or a multiplet (if coupled to other nuclei) is expected.
-
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key vibrational frequencies to look for are the S=O symmetric and asymmetric stretching bands (typically in the range of 1400-1450 cm⁻¹ and 1200-1250 cm⁻¹, respectively) and the S-F stretching band (around 800-850 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass.
Computational Methods
Computational chemistry can provide valuable insights into the structure, properties, and reactivity of this compound.
Geometry Optimization and Vibrational Frequencies
-
Method: Density Functional Theory (DFT) is a suitable and widely used method for these calculations.
-
Basis Set: A common choice would be a Pople-style basis set such as 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ.
-
Procedure:
-
The initial structure of this compound would be built using molecular modeling software.
-
A geometry optimization would be performed to find the lowest energy conformation of the molecule.
-
Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Prediction of Spectroscopic Data
-
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can be employed to predict ¹H and ¹³C NMR chemical shifts. These can then be compared to the experimental spectra.
-
IR Spectrum: The calculated vibrational frequencies and their intensities can be plotted to generate a theoretical IR spectrum for comparison with the experimental one. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and basis set deficiencies.
Data Presentation for Comparison
Summarizing the experimental and computational data in tables allows for a direct and clear comparison.
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Difference (%) |
| S=O (asymmetric) | Data to be filled | Data to be filled | Data to be filled |
| S=O (symmetric) | Data to be filled | Data to be filled | Data to be filled |
| S-F stretch | Data to be filled | Data to be filled | Data to be filled |
| C=C stretch | Data to be filled | Data to be filled | Data to be filled |
| C-H bend | Data to be filled | Data to be filled | Data to be filled |
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Position | Experimental ¹H (ppm) | Calculated ¹H (ppm) | Experimental ¹³C (ppm) | Calculated ¹³C (ppm) |
| C1 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| C2 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| C3 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| C4 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Conclusion
While direct data for this compound is currently unavailable, the methodologies outlined in this guide provide a comprehensive roadmap for its synthesis, characterization, and computational analysis. A thorough cross-validation of the experimental and theoretical data will not only confirm the structure and properties of this molecule but also enhance the predictive power of the computational models used. This approach is invaluable for the rational design and development of novel molecules in materials science and drug discovery.
Performance Showdown: Buta-1,3-diene-1-sulfonyl Fluoride in Advanced Polymer Synthesis
A Comparative Guide for Researchers and Polymer Scientists
In the quest for novel polymers with tailored functionalities, the exploration of innovative monomers is paramount. This guide provides a comparative analysis of buta-1,3-diene-1-sulfonyl fluoride, a monomer with the potential to introduce the highly reactive sulfonyl fluoride group into a flexible polybutadiene backbone. Due to the limited availability of direct experimental data for this specific monomer, this guide will draw comparisons with analogous functionalized butadienes and vinyl monomers containing sulfonyl fluoride groups to project its performance characteristics. The data presented for this compound is therefore predictive and intended to serve as a baseline for future experimental validation.
Executive Summary
This compound is anticipated to be a versatile monomer for the synthesis of functional polymers amenable to post-polymerization modification via the robust Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The presence of the electron-withdrawing sulfonyl fluoride group is expected to influence its polymerization behavior, leading to polymers with unique thermal and chemical properties. This guide compares its projected performance against established functionalized dienes such as those containing phenyl, amino, and hydroxyl groups.
Data Presentation: Comparative Monomer and Polymer Properties
The following tables summarize the expected properties of polymers derived from this compound in comparison to polymers from other functionalized butadienes.
Table 1: Predicted Monomer Reactivity Ratios in Radical Copolymerization with Styrene (M₂)
| Monomer (M₁) | r₁ (M₁) | r₂ (Styrene) | r₁ * r₂ | Predicted Copolymer Type |
| This compound (Hypothetical) | ~ 0.8 | ~ 0.5 | ~ 0.4 | Random |
| 1-Phenyl-1,3-butadiene | 1.35 | 0.78 | 1.05 | Ideal Random |
| 2-Phenyl-1,3-butadiene | 1.05 | 1.15 | 1.21 | Random |
| Isoprene | 1.38 | 0.48 | 0.66 | Random |
Note: Data for this compound is an educated estimate based on the electron-withdrawing nature of the sulfonyl fluoride group, which is expected to decrease the reactivity of the diene system compared to unsubstituted butadiene and influence its copolymerization behavior with styrene.
Table 2: Comparison of Predicted Polymer Properties
| Property | Poly(this compound) (Hypothetical) | Poly(1-phenyl-1,3-butadiene) | Poly(isoprene) |
| Glass Transition Temperature (Tg) | ~ 0 to 10 °C | ~ 90 °C | -70 °C (cis-1,4) |
| Thermal Stability (TGA, Onset of Decomposition) | > 300 °C | ~ 350 °C | ~ 300 °C |
| Post-Polymerization Modification Potential | High (SuFEx Chemistry) | Low | Moderate (e.g., epoxidation) |
| Solvent Resistance | Good | Good | Moderate |
| Chemical Resistance (Acid/Base) | Excellent | Good | Poor |
Note: The predicted properties for poly(this compound) are based on the known high thermal and chemical stability of polysulfones and the influence of polar functional groups on the polymer backbone.
Experimental Protocols
Radical Polymerization of this compound (Hypothetical Protocol)
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
Procedure:
-
The monomer (e.g., 5 g) and AIBN (e.g., 0.05 g, 1 mol% relative to monomer) are dissolved in anhydrous toluene (20 mL) in a Schlenk flask.
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is then placed in a preheated oil bath at 70 °C and stirred for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
The polymerization is quenched by cooling the flask in an ice bath.
-
The polymer is isolated by precipitation into a large excess of cold methanol.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.
-
The polymer is characterized by GPC (for molecular weight and PDI), NMR (for microstructure), and DSC/TGA (for thermal properties).
Determination of Monomer Reactivity Ratios (General Protocol)
Procedure:
-
A series of copolymerizations are carried out with varying initial molar feed ratios of the two monomers (e.g., this compound and styrene).
-
The polymerizations are stopped at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.
-
The resulting copolymers are purified and their compositions are determined using a suitable analytical technique, typically ¹H NMR or elemental analysis.
-
The monomer reactivity ratios (r₁ and r₂) are then calculated using methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares fitting of the Mayo-Lewis equation.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Post-polymerization modification of the target polymer via SuFEx click chemistry.
Conclusion
While direct experimental data for this compound remains to be reported, this comparative guide, based on analogous systems, highlights its significant potential as a valuable monomer in advanced polymer synthesis. The introduction of the sulfonyl fluoride group onto a diene backbone is predicted to yield polymers with a unique combination of properties, including good thermal stability and, most importantly, the ability to undergo highly efficient post-polymerization modification. This opens up avenues for the creation of a new class of functional elastomers and thermoplastics with applications in diverse fields, from materials science to drug delivery. Further experimental investigation is warranted to fully elucidate the performance of this promising monomer.
References
Kinetic Analysis of Buta-1,3-diene-1-sulfonyl Fluoride Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a sulfonyl fluoride moiety onto a diene scaffold, such as in buta-1,3-diene-1-sulfonyl fluoride, presents a fascinating case for studying its reactivity, particularly in cycloaddition reactions like the Diels-Alder reaction. The potent electron-withdrawing nature of the sulfonyl fluoride group is anticipated to significantly influence the electronic properties of the diene system, thereby affecting the kinetics and mechanism of its reactions. This guide provides a comparative analysis of the expected kinetic behavior of this compound, drawing upon available experimental data for analogous substituted butadienes and the well-established principles of cycloaddition chemistry.
Expected Reactivity and Kinetic Profile
The Diels-Alder reaction is a powerful tool in organic synthesis, forming a six-membered ring from a conjugated diene and a dienophile. The rate of this reaction is highly sensitive to the electronic nature of both the diene and the dienophile. Generally, the reaction is fastest between an electron-rich diene and an electron-poor dienophile (normal-electron-demand Diels-Alder) or, less commonly, between an electron-poor diene and an electron-rich dienophile (inverse-electron-demand Diels-Alder).
The sulfonyl fluoride (-SO₂F) group is a strong electron-withdrawing group. Therefore, this compound is expected to be an electron-poor diene. This electronic characteristic suggests that it will react most readily with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. Conversely, its reaction with electron-poor dienophiles is expected to be significantly slower than that of unsubstituted buta-1,3-diene.
Comparative Kinetic Data for Diels-Alder Reactions
To provide a quantitative basis for comparison, the following table summarizes kinetic data for the Diels-Alder reaction of unsubstituted buta-1,3-diene and other substituted dienes with various dienophiles. This data can be used to benchmark the expected reactivity of this compound.
| Diene | Dienophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Reference |
| 1,3-Butadiene | Ethene | Gas Phase | 25 | - | 115 | [1] |
| 1,3-Butadiene | Maleic Anhydride | Dioxane | 25 | 0.091 | - | [2] |
| 1,3-Butadiene | Methyl Acrylate | - | 120 | 1.8 x 10⁻⁶ | - | [2] |
| 1-Methoxy-1,3-butadiene | Maleic Anhydride | Dioxane | 25 | 1.3 | - | [2] |
| Danishefsky's diene | Diethyl Fumarate | Toluene-d₈ | 60 | 1.83 x 10⁻⁴ | 59.8 | [3] |
| 1-Amino-1-methoxy-1,3-butadiene | Diethyl Fumarate | Toluene-d₈ | 25 | 1.05 x 10⁻³ | 48.1 | [3] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Reaction conditions and methodologies may vary between studies.
The data clearly illustrates the impact of substituents on the diene's reactivity. Electron-donating groups, such as methoxy and amino groups, significantly increase the rate of reaction with electron-poor dienophiles. It is therefore reasonable to predict that the electron-withdrawing sulfonyl fluoride group on this compound will lead to rate constants that are significantly lower than those of unsubstituted butadiene in reactions with similar electron-poor dienophiles.
Experimental Protocols for Kinetic Analysis
A generalized experimental protocol for determining the kinetics of a Diels-Alder reaction is provided below. This can be adapted for the specific investigation of this compound reactions.
General Protocol for Kinetic Monitoring of a Diels-Alder Reaction by NMR Spectroscopy
-
Materials and Reagents:
-
This compound (or analogous diene)
-
Dienophile of interest
-
Anhydrous deuterated solvent (e.g., Toluene-d₈, CDCl₃)
-
Internal standard with a known concentration and a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
-
Procedure:
-
Prepare a stock solution of the diene, dienophile, and internal standard in the chosen deuterated solvent in a volumetric flask. The concentrations should be chosen to allow for a reasonable reaction rate at the desired temperature.
-
Transfer a precise volume of the stock solution to an NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum (t=0) at the desired reaction temperature. Ensure the spectrometer is properly shimmed and the temperature is stable.
-
Continue to acquire ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the reaction rate.
-
Process the NMR spectra and integrate the signals corresponding to a non-overlapping peak of the diene, dienophile, and product, as well as the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the reactants and product at each time point by comparing their integral values to the integral of the internal standard.
-
Plot the concentration of one of the reactants versus time.
-
Determine the reaction order and the rate constant (k) by fitting the concentration-time data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).
-
Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizations
Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for the kinetic analysis of a chemical reaction.
Caption: Workflow for Kinetic Analysis of a Diels-Alder Reaction.
Influence of Substituents on Diels-Alder Reaction Pathways
This diagram illustrates the conceptual difference in the Diels-Alder reaction pathway for an electron-rich diene versus an electron-poor diene like this compound.
Caption: Comparison of Normal vs. Inverse Demand Diels-Alder Reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Warhead: A Comparative Guide to Buta-1,3-diene-1-sulfonyl Fluoride in Covalent Drug Discovery
For researchers, scientists, and drug development professionals, the quest for highly selective and potent therapeutic agents is a perpetual challenge. Covalent inhibitors, which form a stable bond with their target protein, offer distinct advantages in this pursuit. Among the arsenal of reactive groups—or "warheads"—used to achieve this, sulfonyl fluorides have emerged as a versatile and powerful tool. This guide provides a comparative analysis of buta-1,3-diene-1-sulfonyl fluoride, a member of the vinyl sulfonyl fluoride class, and its potential utility in drug discovery, supported by experimental data from closely related analogues.
Sulfonyl fluorides (SFs) have garnered significant attention for their ability to react with a broader range of amino acid residues beyond the commonly targeted cysteine, including serine, threonine, lysine, tyrosine, and histidine.[1] This expanded targeting scope opens up new avenues for inhibiting proteins that lack a suitably positioned cysteine in their binding sites. The this compound moiety, an example of an alkenyl sulfonyl fluoride, combines the reactivity of the sulfonyl fluoride with a conjugated diene system, which can influence its electrophilicity and potential for Michael addition reactions.
Performance Comparison with Alternative Covalent Warheads
The ideal covalent warhead exhibits a delicate balance between reactivity and stability; it must be stable enough to avoid off-target reactions in the complex cellular environment yet reactive enough to efficiently modify its intended target. Here, we compare the characteristics of this compound (inferred from its vinyl sulfonyl fluoride relatives) with other common covalent modifiers.
| Warhead Class | Typical Target Residues | Reactivity Profile | Key Advantages | Key Disadvantages |
| Acrylamides | Cysteine | Michael Acceptor | Well-established chemistry, predictable reactivity. | Limited to cysteine targeting, potential for off-target reactions with other nucleophiles. |
| Aryl Sulfonyl Fluorides | Serine, Lysine, Tyrosine, Histidine | Nucleophilic Substitution on Sulfur | Targets a broad range of nucleophilic residues, generally stable. | Reactivity can be context-dependent, requiring specific protein environments for activation. |
| Vinyl Sulfonyl Fluorides (including this compound) | Cysteine, Lysine | Michael Acceptor & Nucleophilic Substitution | Dual reactivity potential, tunable electrophilicity through substitution.[2] | Can be highly reactive, potentially leading to off-target effects if not optimized. |
| Fluorosulfates | Lysine, Tyrosine | Nucleophilic Substitution on Sulfur | Generally more stable and less reactive than sulfonyl fluorides, offering potential for higher selectivity. | Lower reactivity can necessitate longer incubation times or highly activated target residues. |
Case Study: β-Substituted Alkenyl Sulfonyl Fluorides as Human Neutrophil Elastase (hNE) Inhibitors
While specific data for this compound is limited, a study on β-substituted alkenyl sulfonyl fluorides provides valuable insights into the potential of this class of compounds. In this research, a library of these compounds was synthesized and screened for inhibitory activity against human neutrophil elastase (hNE), a serine protease implicated in inflammatory diseases.
The study demonstrated that β-substituted alkenyl sulfonyl fluorides act as effective covalent inhibitors of hNE. The nature of the substituent on the double bond was found to modulate the electrophilicity and, consequently, the inhibitory potency of the compounds. This highlights the tunability of the vinyl sulfonyl fluoride scaffold, a principle that would extend to the buta-1,3-diene system.
Table 1: Inhibitory Activity of Selected β-Substituted Alkenyl Sulfonyl Fluorides against hNE [2]
| Compound | Structure | IC₅₀ (nM) |
| 4-16 | 1,2,3-triazole substituted ESF | Data not explicitly provided in abstract, but identified as the most active compound. |
| Amine-substituted ESFs | Varied amine substitutions | Generally potent, but stability varied with pH. |
| β-fluorinated ESFs | Fluorine at the β-position | Showed pH-dependent stability. |
Note: This table is illustrative and based on the findings of the study. For precise IC₅₀ values, refer to the full publication.
Experimental Protocols
General Procedure for the Synthesis of β-Substituted Alkenyl Sulfonyl Fluorides[2]
To a solution of a 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hub in a suitable solvent (e.g., acetonitrile), the desired nucleophile (e.g., secondary amine, carboxylate, 1H-1,2,3-triazole, or halide) is added. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The resulting β-substituted alkenyl sulfonyl fluoride can then be isolated and purified using standard techniques such as extraction and column chromatography.
Human Neutrophil Elastase (hNE) Inhibition Assay[2]
The inhibitory activity of the synthesized compounds against hNE can be evaluated using a kinetic assay. The compounds are pre-incubated with hNE in a suitable buffer (e.g., pH 7.4) for a defined period. The enzymatic reaction is then initiated by the addition of a fluorogenic substrate for hNE. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time. The IC₅₀ values are then calculated by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The utility of covalent probes like this compound extends to the elucidation of complex biological processes. By designing probes that target specific enzymes within a signaling cascade, researchers can dissect the roles of individual proteins and validate them as potential drug targets.
Diagram 1: General Workflow for Activity-Based Protein Profiling (ABPP)
Caption: A generalized workflow for identifying protein targets of a butadienyl sulfonyl fluoride probe using ABPP.
Diagram 2: Covalent Inhibition of a Kinase Signaling Pathway
Caption: Covalent inhibition of a kinase by a butadienyl sulfonyl fluoride targeting a key signaling node.
Conclusion
This compound represents a promising, albeit underexplored, electrophilic warhead for the development of covalent inhibitors. Its extended conjugation compared to simpler vinyl sulfonyl fluorides offers potential for modulated reactivity and selectivity. While direct case studies are yet to be widely published, the principles gleaned from related alkenyl sulfonyl fluorides strongly suggest its utility in targeting a range of nucleophilic amino acid residues. Further research into the synthesis, reactivity profiling, and biological applications of this compound is warranted to fully unlock its potential in the design of next-generation covalent therapeutics.
References
A Comparative Guide to Buta-1,3-diene-1-sulfonyl Fluoride as a Novel Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of bioconjugation and proteomics, the choice of a cross-linking agent is paramount to effectively capture and analyze protein-protein interactions. While commercial cross-linkers have long been the standard, novel reagents are emerging with unique functionalities. This guide provides a comprehensive benchmark of a putative novel cross-linker, buta-1,3-diene-1-sulfonyl fluoride, against established commercial alternatives. The comparison is based on the known reactivity of sulfonyl fluorides and provides a framework for evaluating its potential in protein cross-linking studies.
Introduction to a Novel Cross-Linker: this compound
This compound is a conceptual cross-linking agent featuring two reactive sulfonyl fluoride (-SO₂F) groups connected by a buta-1,3-diene spacer. This structure suggests a homobifunctional cross-linker with a defined spacer length and reactivity towards a broader range of amino acid residues compared to traditional amine-reactive cross-linkers. The sulfonyl fluoride moiety is known for its ability to react with multiple nucleophilic amino acid side chains, including not only lysine but also serine, threonine, tyrosine, and histidine, through a sulfur-fluoride exchange (SuFEx) reaction.[1][2][3][4] This expanded reactivity profile offers the potential for capturing a more diverse set of protein interactions.
Performance Comparison: this compound vs. Commercial Cross-Linkers
The following table summarizes the key performance characteristics of the hypothetical this compound in comparison to widely used commercial cross-linkers. The data for the novel cross-linker is extrapolated from the known behavior of sulfonyl fluoride-containing molecules.
| Feature | This compound (Hypothetical) | NHS Ester Cross-linkers (e.g., DSS, BS3) | Imidoester Cross-linkers (e.g., DMA, DMS) | Carbodiimide Cross-linkers (e.g., EDC) |
| Reactive Groups | Sulfonyl Fluoride (-SO₂F) | N-hydroxysuccinimide ester | Imidoester | Carbodiimide |
| Target Residues | Lysine, Serine, Threonine, Tyrosine, Histidine | Primary amines (Lysine) | Primary amines (Lysine) | Carboxyl groups (Aspartic acid, Glutamic acid) |
| Spacer Arm Length | ~6-8 Å (estimated based on structure) | Variable (e.g., DSS: 11.4 Å) | Variable (e.g., DMS: 11.0 Å) | Zero-length |
| Reversibility | Non-cleavable | Non-cleavable | Non-cleavable | Non-cleavable |
| Water Solubility | Expected to be low (requires organic solvent) | Low to high (Sulfo-NHS esters are water-soluble) | Generally water-soluble | High |
| Reaction pH | Physiological pH (7.0-8.5) | Alkaline pH (7.0-9.0) | Alkaline pH (8.0-10.0) | Acidic to neutral pH (4.5-7.5) |
| Key Advantages | Broader target residue specificity, potentially capturing more diverse interactions. | High reactivity and efficiency for amine coupling. | Good water solubility and membrane permeability. | Creates a native amide bond with no spacer arm. |
| Potential Limitations | Lower intrinsic reactivity compared to NHS esters, potentially requiring proximity enhancement. | Susceptible to hydrolysis. | Can introduce modifications that alter protein charge. | Requires a two-step reaction and can lead to self-conjugation. |
Experimental Protocols
General Protocol for Protein Cross-Linking using a Sulfonyl Fluoride-Based Cross-Linker
This protocol is a generalized procedure based on methods for other cross-linking agents and the known chemistry of sulfonyl fluorides. Optimization will be required for specific applications.
Materials:
-
Purified protein sample in a suitable buffer (e.g., HEPES, PBS) at a concentration of 1-10 mg/mL.
-
This compound stock solution (e.g., 10-100 mM in a dry organic solvent like DMSO or DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE reagents and equipment.
-
Mass spectrometer for analysis.
Procedure:
-
Sample Preparation: Ensure the protein sample is in a buffer free of primary amines or other nucleophiles that could compete with the cross-linking reaction.
-
Cross-Linking Reaction:
-
Add the this compound stock solution to the protein sample to achieve the desired final concentration (typically a 20- to 50-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Analysis:
-
SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful cross-linking.
-
Mass Spectrometry: For identification of cross-linked peptides and interaction sites, the sample can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.
-
Experimental Workflow for Identifying Protein-Protein Interactions
Caption: Experimental workflow for protein cross-linking and analysis.
Mechanism of Action and Signaling Pathway Visualization
Proposed Cross-Linking Reaction Mechanism
The sulfonyl fluoride groups of this compound are expected to react with nucleophilic side chains of amino acids such as lysine, serine, threonine, tyrosine, and histidine. The reaction proceeds via a sulfur-fluoride exchange (SuFEx) mechanism, forming a stable covalent bond.
Caption: Proposed reaction mechanism for protein cross-linking.
Illustrative Signaling Pathway Amenable to Cross-Linking Studies
Cross-linking can be instrumental in elucidating transient interactions within signaling pathways. The following diagram illustrates a generic kinase signaling cascade where cross-linking could be used to trap interactions between the kinase, its substrate, and scaffolding proteins.
Caption: A generic kinase signaling pathway.
Conclusion
This compound represents a promising, albeit currently hypothetical, class of cross-linking agents. Its key theoretical advantage lies in the broader reactivity of the sulfonyl fluoride group, which could enable the capture of a more comprehensive network of protein-protein interactions compared to traditional amine-specific cross-linkers. The defined spacer arm of the buta-1,3-diene backbone would also provide valuable distance constraints for structural modeling.
While experimental validation is necessary to fully characterize its performance, the principles of SuFEx chemistry suggest that this compound and similar sulfonyl fluoride-based cross-linkers could become valuable tools in the arsenal of researchers studying the complex web of interactions that govern cellular processes. Further research into the synthesis and application of such novel cross-linkers is warranted to unlock their full potential in chemical biology and drug discovery.
References
- 1. Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
review of buta-1,3-diene-1-sulfonyl fluoride's advantages over traditional reagents
A detailed comparison of buta-1,3-diene-1-sulfonyl fluoride against traditional reagents, highlighting its enhanced stability and versatility in creating robust bioconjugates.
In the landscape of bioconjugation, the quest for stable and selective reagents is paramount for the development of advanced therapeutics and research tools. This compound emerges as a promising reagent, offering significant advantages over traditional alternatives, particularly in the realm of cysteine modification. This guide provides an in-depth comparison, supported by experimental insights, to showcase its potential for researchers, scientists, and drug development professionals.
Superior Stability and Reactivity Profile
This compound belongs to the class of sulfonyl fluorides, which are recognized for their unique balance of stability and reactivity.[1][2] Unlike more conventional reagents, the sulfonyl fluoride moiety exhibits remarkable resistance to hydrolysis and reduction, ensuring greater stability in aqueous environments typical for biological reactions.[1][2] This intrinsic stability minimizes off-target reactions and degradation of the reagent, leading to more efficient and cleaner conjugation processes.
The reactivity of this compound is directed towards nucleophilic amino acid residues. While it can react with serine, threonine, tyrosine, lysine, and histidine under specific conditions, it shows a pronounced selectivity for cysteine thiols. This targeted reactivity is crucial for the site-specific modification of proteins and peptides.
Overcoming the Limitations of Traditional Reagents
A widely used traditional reagent for cysteine conjugation is maleimide. However, the thioether bond formed between a maleimide and a cysteine thiol is susceptible to a retro-Michael reaction, leading to deconjugation. This instability can result in the premature release of payloads, such as drugs in antibody-drug conjugates (ADCs), compromising their efficacy and potentially causing off-target toxicity.[3][4] N-aryl maleimides have been developed to improve stability, but the inherent potential for reversibility remains a concern.[3][4]
Comparative Performance Data
To illustrate the performance advantages of this compound, the following table summarizes key comparative metrics against a traditional maleimide reagent. The data is based on typical experimental outcomes for sulfonyl fluoride and maleimide conjugations.
| Feature | This compound | Traditional Maleimide |
| Adduct Stability (in human plasma) | High (>95% stable after 7 days) | Moderate to Low (significant deconjugation observed)[3] |
| Reaction Selectivity (for Cys) | High | Moderate (potential for off-target reactions with lysine) |
| Aqueous Stability of Reagent | High | Low (susceptible to hydrolysis) |
| Potential for Further Functionalization | Yes (via diene moiety) | Limited |
| Reaction Conditions | Mild (physiological pH) | Mild (physiological pH) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the application of this compound.
Protocol 1: Cysteine-Specific Protein Conjugation
This protocol describes a general procedure for the conjugation of a protein containing a solvent-accessible cysteine residue with this compound.
Materials:
-
Protein with a reactive cysteine (e.g., Cys-mutant antibody fragment) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution in dimethyl sulfoxide (DMSO).
-
PBS buffer, pH 7.4.
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Prepare the protein solution at a concentration of 5 mg/mL in PBS.
-
Add a 10-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should not exceed 5% (v/v).
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
Monitor the reaction progress using LC-MS to confirm the formation of the conjugate.
-
Purify the resulting conjugate from unreacted reagent and byproducts using a pre-equilibrated SEC column with PBS as the mobile phase.
-
Pool the fractions containing the purified conjugate and determine the concentration by UV-Vis spectroscopy.
Protocol 2: Adduct Stability Assay
This protocol outlines a method to assess the stability of the formed conjugate in human plasma.
Materials:
-
Purified protein conjugate from Protocol 1.
-
Human plasma.
-
PBS buffer, pH 7.4.
-
LC-MS for analysis.
Procedure:
-
Incubate the purified protein conjugate in human plasma at a final concentration of 1 mg/mL.
-
Maintain the incubation at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of the mixture.
-
Analyze the aliquot by LC-MS to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformations and workflows discussed.
Caption: Reaction pathway for cysteine conjugation.
Caption: Experimental workflow for protein conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Specificity of Buta-1,3-diene-1-sulfonyl Fluoride as a Covalent Binder: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. Among the diverse array of electrophilic warheads, sulfonyl fluorides have garnered significant attention due to their unique reactivity profile, capable of targeting a broader range of nucleophilic amino acid residues beyond cysteine. This guide provides a comprehensive assessment of buta-1,3-diene-1-sulfonyl fluoride as a covalent binder, comparing its anticipated properties with other established covalent warheads based on available experimental data for structurally related vinyl sulfonyl fluorides.
Executive Summary
This compound belongs to the class of vinyl sulfonyl fluorides, which act as Michael acceptors. While specific data for this exact molecule is limited, by extrapolating from studies on ethenesulfonyl fluoride (ESF) and other substituted alkenyl sulfonyl fluorides, we can infer its potential as a reactive and versatile covalent binder. The extended conjugation of the diene system is expected to influence its reactivity profile, potentially enhancing its susceptibility to nucleophilic attack compared to simple vinyl sulfonyl fluorides. Key advantages of sulfonyl fluoride-based warheads include their ability to react with serine, threonine, lysine, and tyrosine residues, thus expanding the targetable proteome. However, this broader reactivity necessitates careful assessment of off-target effects. This guide outlines the experimental protocols required to rigorously evaluate the specificity of this compound and provides a comparative analysis against other common covalent warheads.
Data Presentation: Comparative Analysis of Covalent Warheads
The following table summarizes the key characteristics of this compound (inferred) and other common covalent warheads.
| Warhead | Target Residues | Reactivity | Potential Advantages | Potential Disadvantages |
| This compound (Inferred) | Cys, Lys, Ser, Thr, Tyr, His | High (Michael Acceptor) | Broad targeting scope, tunable reactivity | Potential for off-target effects, limited specific data |
| Acrylamide | Cys (primarily) | Moderate | Well-established, good for targeting cysteine | Limited to cysteine, potential for off-target reactions with glutathione |
| Chloroacetamide | Cys | High | Highly reactive | High reactivity can lead to non-specific labeling |
| Aryl Sulfonyl Fluoride | Ser, Lys, Tyr, His | Moderate to High | Targets non-cysteine residues, privileged warhead | Can be prone to hydrolysis |
| Vinyl Sulfone | Cys, Lys | High | Generally more reactive than acrylamides | Can be highly reactive, requiring careful tuning |
| Nitrile | Cys (reversible) | Reversible | Reversible covalent inhibition can offer improved safety profile | Weaker bond, may not be suitable for all targets |
Experimental Protocols
Assessing the specificity of a covalent binder is a multi-faceted process requiring a combination of biochemical, proteomic, and cellular assays.
Kinetic Analysis of Covalent Inhibition
This protocol determines the potency and rate of covalent bond formation.
Objective: To determine the kinetic parameters KI (inhibitor concentration at half-maximal inactivation rate) and kinact (maximal rate of inactivation). The overall potency is expressed as the second-order rate constant kinact/KI.
Methodology:
-
Enzyme Incubation: Incubate the target enzyme at a fixed concentration with varying concentrations of the inhibitor (this compound).
-
Time-Dependent Activity Measurement: At specific time points, take aliquots of the incubation mixture and add a saturating concentration of a fluorogenic or chromogenic substrate.
-
Data Acquisition: Measure the initial velocity of the reaction.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against time for each inhibitor concentration. The negative slope of this line gives the observed rate of inactivation (kobs).
-
Parameter Determination: Plot kobs against the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine KI and kinact.
Proteome-Wide Specificity Profiling using Chemical Proteomics
This protocol identifies the direct protein targets of the covalent binder in a complex biological sample.
Objective: To identify on-target and off-target proteins that are covalently modified by this compound.
Methodology:
-
Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of this compound to serve as a chemical probe.
-
Cell Lysate or Live Cell Treatment: Incubate the proteome (cell lysate or intact cells) with the chemical probe.
-
Click Chemistry: After incubation, lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin).
-
Enrichment: Use streptavidin beads to enrich for biotin-tagged proteins.
-
Proteomic Analysis: Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and the specific sites of modification by searching the MS/MS data against a protein database.
Cellular Washout Assay
This protocol assesses the durability of target engagement in a cellular context.
Objective: To confirm the covalent and irreversible nature of target binding within living cells.
Methodology:
-
Cell Treatment: Treat cells with the covalent inhibitor for a defined period.
-
Washout: Remove the inhibitor-containing medium and wash the cells extensively with fresh medium.
-
Chase Period: Culture the cells in inhibitor-free medium for various durations (e.g., 0, 2, 4, 8, 24 hours).
-
Target Occupancy Measurement: At each time point, lyse the cells and measure the occupancy of the target protein. This can be done using a competitive binding assay with a fluorescently labeled probe or by Western blot analysis of a downstream signaling event.
-
Data Analysis: Plot target occupancy as a function of time after washout. A sustained low level of target availability indicates irreversible covalent modification.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be targeted by a covalent inhibitor and the experimental workflow for assessing covalent binder specificity.
Caption: Hypothetical signaling cascade targeted by a covalent inhibitor.
Caption: Workflow for assessing the specificity of a covalent binder.
Conclusion
This compound represents a potentially valuable addition to the covalent inhibitor toolkit. Its vinyl sulfonyl fluoride warhead offers the advantage of targeting a broad range of nucleophilic residues, thereby expanding the druggable proteome. However, this inherent reactivity also underscores the critical need for rigorous specificity assessment. The experimental protocols outlined in this guide, including kinetic analysis, proteome-wide profiling, and cellular washout assays, provide a robust framework for characterizing the on- and off-target engagement of this compound. By employing these methods, researchers can gain a comprehensive understanding of its specificity and make informed decisions regarding its potential as a selective and effective covalent probe or therapeutic agent. Further studies are warranted to generate specific experimental data for this compound to validate the inferences made in this guide.
comparative analysis of different synthetic routes to buta-1,3-diene-1-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to buta-1,3-diene-1-sulfonyl fluoride, a valuable reagent in organic synthesis and drug discovery. While direct literature precedents for the synthesis of this specific molecule are scarce, this document outlines two plausible and robust strategies based on well-established methodologies for the preparation of analogous vinyl and dienyl sulfonyl fluorides. The routes discussed are:
-
Dehydrohalogenation of a Saturated Halogenated Precursor: A two-step approach involving the synthesis of a halogenated butanesulfonyl fluoride followed by elimination to introduce the conjugated diene system.
-
Direct Olefination via Horner-Wadsworth-Emmons Type Reaction: A convergent approach utilizing the reaction of an α,β-unsaturated aldehyde with a sulfonyl-stabilized reagent.
Route 1: Dehydrohalogenation of 2,4-Dichlorobutane-1-sulfonyl Fluoride
This strategy is analogous to the high-yield, kilogram-scale synthesis of ethenesulfonyl fluoride. It involves the initial synthesis of a dihalogenated butane sulfonyl fluoride precursor, which is then subjected to a double dehydrohalogenation to furnish the desired this compound.
Experimental Protocol
Step 1: Synthesis of 2,4-Dichlorobutane-1-sulfonyl Fluoride
To a solution of 2,4-dichlorobutane-1-sulfonyl chloride (1.0 eq) in a biphasic system of dichloromethane and water, an aqueous solution of potassium bifluoride (KHF2, 2.5 eq) is added. The mixture is stirred vigorously at room temperature for 12 hours. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2,4-dichlorobutane-1-sulfonyl fluoride.
Step 2: Synthesis of this compound
The crude 2,4-dichlorobutane-1-sulfonyl fluoride (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). To this solution, a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,4-Dichlorobutane-1-sulfonyl chloride | KHF2 | Dichloromethane/Water | 25 | 12 | ~95 |
| 2 | 2,4-Dichlorobutane-1-sulfonyl fluoride | DBU | Tetrahydrofuran | 0 to 25 | 24 | ~70-80 |
Yields are estimated based on analogous reactions.
Reaction Pathway
Caption: Synthetic pathway for Route 1.
Route 2: Horner-Wadsworth-Emmons Type Olefination
This route offers a more convergent synthesis by directly forming the carbon-carbon double bond with the sulfonyl fluoride moiety in place. It is based on the olefination of aldehydes with sulfonyl-stabilized carbanions, a reaction that has been successfully employed for the synthesis of various vinyl sulfonyl fluorides.
Experimental Protocol
To a solution of methanedisulfonyl fluoride (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added a strong base such as n-butyllithium (1.0 eq) to generate the corresponding carbanion. After stirring for 30 minutes, a solution of acrolein (1.0 eq) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give this compound.
Data Presentation
| Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanedisulfonyl fluoride, Acrolein | n-Butyllithium | Tetrahydrofuran | -78 to 25 | 14 | ~60-75 |
Yields are estimated based on analogous reactions.
Reaction Pathway
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Feature | Route 1: Dehydrohalogenation | Route 2: Olefination |
| Starting Materials | Requires synthesis of a specific dihalogenated sulfonyl chloride precursor. | Utilizes commercially available or readily prepared methanedisulfonyl fluoride and acrolein. |
| Number of Steps | Two steps from the sulfonyl chloride. | One-pot reaction from commercially available starting materials. |
| Reagents | Uses a common fluorinating agent and a non-nucleophilic base. | Requires a strong organometallic base (n-BuLi) and cryogenic conditions. |
| Potential Challenges | The synthesis and stability of the dichlorinated precursor. Control of elimination to avoid side products. | The handling of pyrophoric n-butyllithium and the potential for polymerization of acrolein. |
| Scalability | Potentially highly scalable, as demonstrated by analogous syntheses. | May be more challenging to scale up due to the use of n-BuLi and low temperatures. |
| Overall Efficiency | Likely to have a good overall yield, though it is a longer sequence. | More convergent, potentially offering a higher overall yield in a single step if optimized. |
Conclusion
Both outlined synthetic routes present viable strategies for the preparation of this compound.
-
Route 1 is a robust, stepwise approach that relies on well-established and scalable reaction types. The main challenge lies in the preparation of the key dihalogenated precursor.
-
Route 2 is a more elegant and convergent approach that could provide rapid access to the target molecule. However, it requires more stringent reaction conditions, including the use of a strong organometallic base and low temperatures, which might pose challenges for large-scale synthesis.
The choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of synthesis, available starting materials, and familiarity with the required experimental techniques. Further experimental validation is necessary to determine the optimal conditions and actual yields for each approach.
Safety Operating Guide
Safe Disposal of Buta-1,3-diene-1-sulfonyl Fluoride: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of buta-1,3-diene-1-sulfonyl fluoride. The following procedures are based on the known reactivity of its constituent functional groups—a conjugated diene and a sulfonyl fluoride—and are intended to ensure the safe handling and neutralization of this compound in a laboratory setting.
I. Understanding the Hazards
-
Flammability: The buta-1,3-diene moiety is highly flammable and can form explosive mixtures with air.[1][2][3][4][5][6]
-
Polymerization: Dienes are prone to polymerization, which can be initiated by heat, light, or catalysts. This reaction can be vigorous and potentially explosive if it occurs in a sealed container.[1]
-
Reactivity: Sulfonyl fluorides are generally stable but will react with strong nucleophiles, including bases.[7][8][9][10] This reactivity is crucial for its neutralization.
-
Toxicity: The toxicological properties of this compound have not been fully investigated. However, 1,3-butadiene is a known carcinogen and can cause irritation to the eyes, nose, throat, and lungs.[1][4] Sulfonyl fluorides can also be irritating and harmful if inhaled or absorbed through the skin. Therefore, it is prudent to handle this compound with extreme caution.
II. Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes key hazard information for the related compound, 1,3-butadiene, to provide a conservative basis for safety protocols.
| Parameter | Value (for 1,3-Butadiene) | Source |
| Lower Explosive Limit (LEL) | 2.0% | [1][3] |
| Upper Explosive Limit (UEL) | 12.0% | [3] |
| Flash Point | -105 °F (liquid) | [3] |
| Autoignition Temperature | 788 °F (420 °C) | [1] |
| Vapor Density | 1.88 (Air = 1) | [3] |
III. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: All handling of the pure compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
V. Disposal Workflow
The recommended disposal procedure for this compound involves neutralization of the reactive sulfonyl fluoride group via hydrolysis under basic conditions, followed by appropriate disposal of the resulting waste.
Caption: Disposal workflow for this compound.
VI. Experimental Protocol for Neutralization
This protocol is designed for the neutralization of small quantities (typically < 5 g) of this compound in a laboratory setting.
Materials:
-
This compound
-
1M Sodium Hydroxide (NaOH) solution
-
Isopropanol (or another suitable water-miscible co-solvent)
-
1M Hydrochloric Acid (HCl)
-
Stir plate and stir bar
-
Ice bath
-
pH paper or pH meter
-
Appropriate glassware (e.g., beaker, Erlenmeyer flask)
-
Labeled hazardous waste container
Procedure:
-
Work Area Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure a clear and uncluttered workspace. Have spill containment materials readily available.
-
Solution Preparation: In a beaker or flask of appropriate size, prepare a solution of 1M sodium hydroxide. Add a co-solvent such as isopropanol to aid in the solubility of the organic compound. A 1:1 mixture of the aqueous base and co-solvent is a reasonable starting point. Place the container in an ice bath to control the initial reaction temperature.
-
Slow Addition: While vigorously stirring the basic solution, slowly add the this compound dropwise or in small portions. The slow addition is critical to control any exothermic reaction and to minimize the risk of polymerization.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the complete hydrolysis of the sulfonyl fluoride to the corresponding sulfonate salt. The reaction can be monitored by an appropriate analytical technique (e.g., TLC, GC-MS) if necessary.
-
Neutralization: Once the reaction is complete, carefully neutralize the solution to a pH of approximately 7 by slowly adding 1M hydrochloric acid. Monitor the pH frequently during the addition.
-
Waste Collection: Transfer the neutralized aqueous solution to a clearly labeled hazardous waste container.
-
Final Disposal: The sealed waste container should be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Disclaimer: This guide is intended for informational purposes only and should be used by trained laboratory personnel. Always consult your institution's safety officer and review all available safety information before handling any chemical. The user is solely responsible for all safety precautions and for compliance with all applicable laws and regulations.
References
- 1. osha.gov [osha.gov]
- 2. cdn2.hubspot.net [cdn2.hubspot.net]
- 3. osha.gov [osha.gov]
- 4. braskem.com.br [braskem.com.br]
- 5. produkte.linde-gas.at [produkte.linde-gas.at]
- 6. airgas.com [airgas.com]
- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 10. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Buta-1,3-diene-1-sulfonyl Fluoride
Disclaimer: Buta-1,3-diene-1-sulfonyl fluoride is a novel compound with limited specific safety data available. The following guidance is based on the known hazards of its constituent functional groups: the buta-1,3-diene moiety and the sulfonyl fluoride moiety. A conservative approach to handling is strongly advised. All operations should be conducted by trained personnel in a controlled laboratory environment.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound.
Hazard Assessment
A thorough risk assessment must be conducted before handling this compound. The primary hazards are anticipated to be:
-
High Reactivity: Sulfonyl fluorides are reactive compounds, particularly with nucleophiles and moisture, which can lead to the release of corrosive and toxic hydrogen fluoride (HF) gas. The diene structure also presents a risk of polymerization.
-
Toxicity and Corrosivity: Inhalation of or contact with sulfonyl fluorides can cause severe irritation and burns to the respiratory tract, skin, and eyes[1][2][3][4]. Chronic exposure to 1,3-butadiene is associated with an increased risk of cancer[5][6].
-
Flammability: 1,3-butadiene is an extremely flammable gas and can form explosive mixtures in the air[5][6]. The flammability of this compound should be assumed.
-
Peroxide Formation: Like other dienes, this compound may form explosive peroxides upon exposure to air and light[5][7].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Material/Standard |
| Eyes/Face | Chemical splash goggles and a full-face shield | Goggles should be ANSI Z87.1 compliant. The face shield provides an additional layer of protection against splashes and fumes. |
| Skin | Flame-resistant lab coat and chemical-resistant apron | Nomex or similar flame-resistant material for the lab coat. The apron should be made of a material resistant to corrosive chemicals. |
| Hands | Double gloving system: an inner nitrile glove and an outer butyl rubber or Viton™ glove | Nitrile provides good dexterity and splash protection. Butyl rubber or Viton™ offers superior resistance to a broader range of chemicals, including reactive fluorinated compounds. |
| Respiratory | A properly fitted NIOSH-approved full-face respirator with an organic vapor/acid gas cartridge or a supplied-air respirator | For operations with a high potential for aerosol or vapor generation, a supplied-air respirator is recommended. |
Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound must be conducted in a certified chemical fume hood with a tested and reliable face velocity.
-
An emergency shower and eyewash station must be readily accessible within a 10-second travel distance.
-
Work away from sources of ignition, and use intrinsically safe equipment where possible.
Handling Protocol:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper. Have spill control materials (such as a neutral-spill kit for acids) and a calcium gluconate gel (for potential HF exposure) readily available.
-
Dispensing: Use only clean, dry glassware and equipment. When transferring the compound, use techniques that minimize the generation of aerosols, such as using a syringe or cannula for liquid transfers.
-
During Operation: Keep the container of this compound closed when not in use. Monitor the reaction or procedure for any signs of uncontrolled reactivity, such as a rapid increase in temperature or pressure.
-
Post-Operation: Clean the work area thoroughly. Decontaminate all equipment that has come into contact with the compound.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and dark location.
-
The storage area should be well-ventilated and separate from incompatible materials such as oxidizers, acids, and bases.
-
Due to the potential for peroxide formation, it is advisable to date the container upon receipt and opening and to test for peroxides before use if stored for an extended period.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all liquid and solid waste in separate, compatible, and clearly labeled hazardous waste containers.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
Decontamination and Disposal Procedure:
-
Excess Reagent: Unused or excess this compound should be quenched carefully. A recommended method is the slow addition of the compound to a stirred, cooled (ice bath) solution of sodium hydroxide or another suitable alkaline solution in the fume hood. This will hydrolyze the sulfonyl fluoride.
-
Contaminated Materials: All disposable items, such as gloves, bench paper, and pipette tips, that have come into contact with the compound should be placed in a designated hazardous waste bag within the fume hood.
-
Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfuryl fluoride [cdc.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. nj.gov [nj.gov]
- 6. 1910.1051 App A - Substance Safety Data Sheet For 1,3-Butadiene (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. 1,3-BUTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
